TNO155: An In-Depth Technical Guide to its Mechanism of Action in the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals Executive Summary TNO155, a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNO155, a potent and selective allosteric inhibitor of Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), represents a promising therapeutic agent in oncology. SHP2 is a critical signaling node that positively regulates the mitogen-activated protein kinase (MAPK) pathway, a key driver of cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a hallmark of many cancers, making SHP2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of TNO155, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SHP2 and the MAPK Pathway
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2, which in turn recruits Son of Sevenless (SOS1), a guanine (B1146940) nucleotide exchange factor for Ras. SHP2 is recruited to these signaling complexes and, through its phosphatase activity, is thought to promote the full activation of Ras. This leads to the sequential activation of the MAPK cascade: RAF, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. In many cancer types, mutations or overexpression of components of this pathway lead to its constitutive activation, driving uncontrolled cell growth.
TNO155 Mechanism of Action
TNO155 is an orally active, allosteric inhibitor of SHP2.[1][2] Unlike active site inhibitors, TNO155 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation. In this state, the catalytic activity of the PTP domain is blocked, and the SH2 domains are prevented from binding to their upstream phosphotyrosine-containing partners. By locking SHP2 in this inactive state, TNO155 effectively abrogates its function as a positive regulator of the MAPK pathway, leading to a reduction in ERK phosphorylation.[3]
An In-depth Technical Guide on TNO155 as a SHP2 Allosteric Inhibitor Audience: Researchers, scientists, and drug development professionals. Executive Summary TNO155 is a first-in-class, potent, selective, and orally bioa...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on TNO155 as a SHP2 Allosteric Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TNO155 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[1][4] It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, primarily promoting the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][5][6] Due to its function as a central node in oncogenic signaling and its role in the tumor microenvironment, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][5][6] TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This mechanism effectively blocks its catalytic activity and downstream signal transduction. Preclinical studies have demonstrated TNO155's ability to inhibit cancer cell proliferation and show synergistic anti-tumor activity when combined with inhibitors of other key oncogenic drivers like EGFR, BRAF, and KRAS G12C.[7][8][9] Early-phase clinical trials have established a manageable safety profile and favorable pharmacokinetic properties for TNO155, with evidence of target engagement at well-tolerated doses.[10][11][12][13] This guide provides a comprehensive overview of TNO155, detailing its mechanism of action, the signaling pathways it modulates, key preclinical and clinical data, and the experimental protocols used for its characterization.
The Role of SHP2 in Cancer Signaling
SHP2 is a ubiquitously expressed protein tyrosine phosphatase that integrates signals from various growth factors, cytokines, and integrin receptors.[5][6] It is composed of two N-terminal SH2 domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[4][14] Under basal conditions, the N-terminal SH2 domain binds to the PTP domain, locking the enzyme in an auto-inhibited state.[15]
Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition, activating SHP2's phosphatase activity.[5][15] Activated SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a critical pathway for cell proliferation, survival, and differentiation.[5][6][16] Aberrant SHP2 activation, though rarely through direct mutation in solid tumors, is a key driver in many cancers that rely on hyperactive RTK signaling.[6] It also plays a role in the tumor microenvironment, for instance by promoting the polarization of immunosuppressive M2-like tumor-associated macrophages (TAMs).[5]
Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by TNO155.
TNO155: Mechanism of Allosteric Inhibition
TNO155 is a highly selective, allosteric inhibitor that targets SHP2 in its inactive state.[1][17] Unlike active-site inhibitors, allosteric inhibitors bind to a remote pocket. TNO155 occupies a tunnel-like allosteric pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains. This binding event locks the enzyme in its closed, auto-inhibited conformation, preventing the conformational change required for its activation. By stabilizing the inactive state, TNO155 effectively prevents SHP2 from participating in the signaling cascade, leading to the suppression of downstream pathways, most notably the MAPK pathway.[1][18] This mechanism confers high selectivity for SHP2 over other phosphatases, including the closely related SHP1.[19]
Caption: Conceptual mechanism of TNO155 action, locking SHP2 in an inactive state.
Quantitative Data Summary
Preclinical Potency and Bioavailability
TNO155 demonstrates potent inhibition of SHP2 in biochemical assays and downstream pathway activity in cellular models. It also exhibits good oral bioavailability across multiple species.
The characterization of TNO155 involves a series of standard and specialized assays to determine its biochemical potency, cellular activity, and in vivo efficacy.
Biochemical SHP2 Phosphatase Activity Assay
This fluorescence-based in vitro assay directly measures the enzymatic activity of SHP2 and its inhibition by TNO155.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TNO155 against purified SHP2 protein.
Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by the SHP2 enzyme. The amount of free phosphate (B84403) generated is detected using a fluorescent dye.
Methodology:
Reagent Preparation: Recombinant full-length wild-type SHP2 protein is diluted in an appropriate assay buffer. A synthetic phosphopeptide substrate and a phosphate-detecting reagent (e.g., Malachite Green or a fluorescent equivalent) are prepared. TNO155 is serially diluted in DMSO.
Enzyme Activation: For wild-type SHP2, pre-incubation with an activating peptide (e.g., a bisphosphorylated peptide from IRS-1) is required to relieve auto-inhibition.[15]
Assay Reaction: In a 384-well plate, add the serially diluted TNO155 or DMSO vehicle control.
Add the activated SHP2 enzyme to each well and incubate briefly.
Initiate the reaction by adding the phosphopeptide substrate.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.[15]
Detection: Stop the reaction and add the phosphate detection reagent. Measure the fluorescence signal using a microplate reader.
Data Analysis: The fluorescence signal is proportional to SHP2 activity. Plot the percentage of inhibition against the logarithm of TNO155 concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Cell-Based Phospho-ERK (p-ERK) Western Blot Assay
This assay assesses the ability of TNO155 to inhibit SHP2 signaling within a cellular context by measuring the phosphorylation status of ERK, a key downstream effector.[23]
Objective: To confirm target engagement and measure the potency of TNO155 in inhibiting the MAPK pathway in cancer cell lines.
Methodology:
Cell Culture: Seed a cancer cell line known to be dependent on RTK signaling (e.g., HCC827, KYSE520) in culture plates and allow them to adhere.
Serum Starvation: To reduce basal signaling activity, starve the cells in serum-free media for 12-24 hours.[23]
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of TNO155 or DMSO vehicle for 2-4 hours.[23]
Stimulation: Stimulate the cells with a relevant growth factor (e.g., EGF, HGF) for a short period (e.g., 10-15 minutes) to induce RTK and MAPK pathway activation.
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. A loading control like β-actin or GAPDH should also be used.
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities. The effect of TNO155 is determined by the reduction in the p-ERK/total ERK ratio compared to the stimulated vehicle control.
Cell Proliferation Assay
This assay measures the effect of TNO155 on the viability and growth of cancer cells over several days.
Objective: To determine the anti-proliferative activity of TNO155 in various cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells in 96-well plates at a low density (e.g., 2,000-3,000 cells/well) and allow them to attach overnight.[7]
Drug Treatment: Treat the cells with a range of concentrations of TNO155. Include a DMSO-only control.
Incubation: Incubate the cells for 3 to 6 days under standard cell culture conditions.[7][24]
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo (measures ATP, indicating metabolically active cells) or alamarBlue (measures metabolic activity).[7][25]
Data Analysis: Normalize the luminescence or fluorescence readings to the DMSO control wells. Plot the percentage of cell viability against drug concentration to determine the IC₅₀ for cell growth inhibition.
In Vivo Tumor Xenograft Efficacy Study
Animal models are used to evaluate the anti-tumor efficacy of TNO155 in a living system.[7]
Objective: To assess the ability of TNO155, alone or in combination, to inhibit tumor growth in vivo.
Methodology:
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT-29, PC-9) or patient-derived xenograft (PDX) fragments into the flanks of the mice.[7][9]
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, TNO155, combination agent, TNO155 + combination agent).
Drug Administration: Administer TNO155 and other agents via an appropriate route (e.g., oral gavage) according to a predetermined schedule and dose.
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly (e.g., twice weekly).
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
Data Analysis: Plot the mean tumor volume over time for each group. Calculate metrics such as tumor growth inhibition (TGI) to determine efficacy. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.
Caption: A typical preclinical development workflow for SHP2 inhibitors like TNO155.
Combination Strategies and Overcoming Resistance
While TNO155 has shown limited single-agent activity in clinical trials, its true potential lies in combination therapy.[5][17] Many targeted therapies that inhibit the MAPK pathway (e.g., EGFR, BRAF, or KRAS inhibitors) suffer from intrinsic or acquired resistance, often driven by feedback reactivation of the pathway via RTKs.[7][9][26]
With KRAS G12C Inhibitors: KRAS G12C inhibitors only bind to the inactive, GDP-bound state of the protein. By blocking upstream RTK signaling, TNO155 reduces KRAS GTP-loading, thereby increasing the pool of inactive KRAS G12C available for inhibitor binding.[7] It also prevents feedback reactivation of wild-type RAS isoforms, leading to a more durable pathway inhibition.[8][9][21]
With EGFR/BRAF Inhibitors: In cancers like BRAF V600E colorectal cancer or EGFR-mutant NSCLC, resistance to BRAF or EGFR inhibitors is frequently mediated by EGFR-driven feedback reactivation of the MAPK pathway.[7][26] TNO155 can block this feedback loop, restoring or enhancing sensitivity to the primary targeted agent.[7][8][9]
With Immunotherapy: SHP2 is a downstream effector of the PD-1 pathway in T-cells and is involved in the maturation of immunosuppressive macrophages.[5][18] By inhibiting SHP2, TNO155 may help reshape the tumor microenvironment to be less immunosuppressive, providing a rationale for its combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[7][8][9]
Conclusion
TNO155 is a potent and selective allosteric SHP2 inhibitor with a well-defined mechanism of action and a favorable clinical pharmacokinetic and safety profile. Its ability to block a central node in the RAS-MAPK signaling pathway makes it an attractive agent for treating a variety of solid tumors. While monotherapy efficacy is modest, the true therapeutic potential of TNO155 is being realized in combination strategies. By preventing feedback reactivation and overcoming resistance to other targeted therapies, TNO155 represents a key component in the next generation of combination treatments for RTK- and MAPK-driven cancers. Ongoing and future clinical trials will continue to define its role in the oncology treatment landscape.[12][13]
The Role of TNO155 in Receptor Tyrosine Kinase Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
TNO155 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical intracellular signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of RTK signaling is a common driver of oncogenesis, and TNO155 represents a promising therapeutic strategy to counteract this by targeting a key downstream effector. This technical guide provides an in-depth overview of the mechanism of action of TNO155, its effects on RTK signaling, and its preclinical and clinical development. Quantitative data on its activity, detailed experimental methodologies, and visual representations of the signaling pathways involved are presented to offer a comprehensive resource for researchers and drug development professionals.
Introduction to SHP2 and its Role in RTK Signaling
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1] It is ubiquitously expressed and is a crucial component of the signaling cascade initiated by the activation of various RTKs, including EGFR, FGFR, and MET. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these phosphotyrosine sites via its two SH2 domains, leading to its activation. Activated SHP2 dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. SHP2 is therefore a positive regulator of the MAPK pathway downstream of RTKs.
TNO155: Mechanism of Action
TNO155 is an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, TNO155 effectively attenuates the signal transduction from RTKs to the RAS-MAPK pathway.
Figure 1: Mechanism of Action of TNO155.
TNO155 in Receptor Tyrosine Kinase (RTK) Signaling
TNO155 has been shown to inhibit signaling downstream of multiple RTKs. In preclinical models, TNO155 has demonstrated efficacy in cancers driven by alterations in EGFR, FGFR, and other RTKs. By blocking SHP2, TNO155 can overcome resistance to direct RTK inhibitors that can be mediated by feedback activation of the MAPK pathway.
Overcoming Resistance to RTK Inhibitors
A common mechanism of acquired resistance to RTK inhibitors is the reactivation of the MAPK pathway through various bypass tracks. TNO155, by targeting a downstream node in this pathway, can be effective in combination with RTK inhibitors to prevent or overcome this resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the combination of TNO155 with an EGFR inhibitor has shown synergistic effects.[3]
TNO155 exhibits favorable pharmacokinetic properties across multiple species, supporting its oral administration.
Species
Clearance (mL/min/kg)
Volume of Distribution (L/kg)
Half-life (hours)
Oral Bioavailability (%)
Mouse
24
3
2
78
Rat
15
7
8
100
Dog
4
3
9
>100
Monkey
6
4
9
60
Data from BioWorld article citing AACR 2020 presentation by LaMarche, M.J.[4]
In Vivo Efficacy
In xenograft models, TNO155 has shown anti-tumor activity, particularly in combination with other targeted agents. For example, in a neuroblastoma xenograft model, TNO155 at 20 mg/kg twice daily was used in combination with lorlatinib.[7] In another study with LU-99 xenografts, TNO155 was administered at 20 mpk, twice daily, in combination with ribociclib.[8]
Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of TNO155.
Figure 3: Cell Proliferation Assay Workflow.
Methodology:
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
Compound Treatment: Cells are treated with a serial dilution of TNO155 or a vehicle control (e.g., DMSO).
Incubation: Plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.
Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Immunoblotting
This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the RTK signaling pathway following TNO155 treatment.
Methodology:
Cell Lysis: Cells are treated with TNO155 for a specified duration, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Protein concentration is determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of TNO155 in a mouse xenograft model.
Methodology:
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 million cells in Matrigel).[3]
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
Drug Administration: TNO155 is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). The vehicle control is administered to the control group.
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).
Clinical Development
TNO155 is currently being evaluated in multiple clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other targeted agents.[3][9][10][11][12][13] The initial phase 1 dose-escalation study (NCT03114319) has provided preliminary evidence of safety and tolerability.[9][12][13] Combination studies are exploring the synergy of TNO155 with KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.[11]
Conclusion
TNO155 is a first-in-class SHP2 inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of a key signaling node downstream of multiple RTKs. Its ability to block the RAS-MAPK pathway provides a strong rationale for its use in cancers driven by aberrant RTK signaling. The preclinical data demonstrate its potency and favorable pharmacokinetic profile. Ongoing clinical trials will further elucidate the therapeutic potential of TNO155, both as a single agent and in combination with other targeted therapies, in a variety of solid tumors. This technical guide provides a comprehensive overview of the current knowledge on TNO155, serving as a valuable resource for the scientific and drug development communities.
TNO155: A Deep Dive into the Discovery and Chemical Profile of a First-in-Class SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction TNO155, also known as batoprotafib, is a first-in-class, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TNO155, also known as batoprotafib, is a first-in-class, orally bioavailable, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2] As an oncoprotein and a potential immunomodulator, SHP2 has emerged as a high-interest therapeutic target in oncology.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and preclinical profile of TNO155.
Discovery and Development
TNO155 was discovered and developed by Novartis.[3] The discovery was the result of a comprehensive program aimed at identifying allosteric inhibitors of SHP2.[1] Researchers optimized multiple chemical scaffolds in parallel, employing structure and property-based drug design to identify potent and selective inhibitors.[1] This effort led to the identification of the pyrazine (B50134) class of allosteric SHP2 inhibitors, from which TNO155 was selected as a clinical candidate based on its potent cellular inhibition, favorable physicochemical and pharmaceutical properties, and significant in vivo antitumor activity.[1]
Chemical Structure
The chemical name for TNO155 is (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.[1] Its chemical formula is C18H24ClN7OS, with a molecular weight of 421.9 g/mol .
Mechanism of Action and Signaling Pathway
TNO155 is an allosteric inhibitor of SHP2.[4] It binds to a "tunnel-like" pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2 in its inactive state. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation.[5]
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to phosphorylated tyrosines on signaling scaffolds like Grb2-associated binder (Gab) proteins. This recruitment leads to a conformational change in SHP2, releasing its autoinhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, including Son of Sevenless (SOS), which promotes the exchange of GDP for GTP on RAS, leading to the activation of the downstream RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in its inactive state, TNO155 prevents this cascade, thereby inhibiting cell proliferation and survival in tumors dependent on the MAPK pathway.[4][6]
TNO155: A Deep Dive into its Role in Immune Checkpoint Modulation
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It delves into the core of TNO155's mechanism of action, its involvement in immune checkpoint modulation, and its potential as a combination therapy in oncology. This document synthesizes preclinical and clinical data, outlines key experimental protocols, and visualizes complex biological pathways to offer a thorough resource for the scientific community.
Core Mechanism of Action: SHP2 Inhibition
TNO155 is an orally active, allosteric inhibitor of wild-type SHP2, encoded by the PTPN11 gene.[][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival by transducing signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK signaling cascade.[2][3][4] In its basal state, SHP2 is autoinhibited. Upon activation by binding to phosphorylated RTKs, it undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of downstream targets and subsequent activation of the RAS-MAPK pathway.
TNO155 binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents the conformational changes required for its activation, thereby inhibiting its phosphatase activity. By blocking SHP2, TNO155 effectively dampens the signaling cascade that drives the proliferation of cancer cells dependent on RTK signaling.
TNO155's Impact on Immune Checkpoint Modulation
Beyond its direct effects on tumor cell proliferation, TNO155 plays a significant role in modulating the tumor microenvironment and anti-tumor immunity. This is primarily achieved through its influence on immune checkpoint pathways, particularly the PD-1/PD-L1 axis.
SHP2 is a key downstream signaling molecule of the PD-1 receptor.[] When PD-L1 on a tumor cell binds to PD-1 on a T cell, SHP2 is recruited to the cytoplasmic tail of PD-1. This leads to the dephosphorylation of key signaling molecules in the T-cell receptor (TCR) pathway, ultimately suppressing T-cell activation and allowing the tumor to evade immune surveillance.
By inhibiting SHP2, TNO155 can disrupt this immunosuppressive signal, thereby restoring T-cell function and enhancing the anti-tumor immune response. Preclinical studies have shown that TNO155 can lead to a reduction of immunosuppressive myeloid cells in the tumor microenvironment.[5] Furthermore, TNO155 has been shown to inhibit the maturation of immunosuppressive tumor-associated macrophages (TAMs).[3]
The immunomodulatory effects of TNO155 provide a strong rationale for its use in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies. The goal of such a combination is to simultaneously release the brakes on the immune system and directly inhibit tumor cell growth, leading to a more potent and durable anti-cancer effect.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of TNO155.
This section provides an overview of the methodologies for key experiments used to characterize TNO155.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol is used to assess the inhibitory effect of TNO155 on the RAS-MAPK pathway by measuring the phosphorylation status of ERK.
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of TNO155 or a vehicle control for a specified duration.
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Cell Proliferation Assay
This assay measures the effect of TNO155 on the growth of cancer cell lines.
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Compound Treatment: Treat the cells with a serial dilution of TNO155 or a vehicle control.
Incubation: Incubate the plates for a period of 3 to 6 days.
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of TNO155 in a living organism.
Cell Implantation: Subcutaneously inject a suspension of human tumor cells mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a specified volume. Then, randomize the mice into different treatment groups (e.g., vehicle control, TNO155 alone, combination therapy).
Drug Administration: Administer TNO155 and any combination agents according to the specified dosing schedule and route (e.g., oral gavage).
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Visualizing the Science: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to TNO155's mechanism and experimental evaluation.
Caption: TNO155's dual mechanism of action.
Caption: TNO155's role in the PD-1/PD-L1 pathway.
Caption: A typical Western blot workflow for p-ERK.
TNO155: A Technical Guide to its Therapeutic Potential in RTK-Dependent Malignancies
For Researchers, Scientists, and Drug Development Professionals Executive Summary TNO155 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a critical signalin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TNO155 is a potent and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1] This technical guide provides an in-depth overview of TNO155, summarizing its mechanism of action, preclinical and clinical data in RTK-dependent malignancies, and detailed experimental protocols for key assays. The information presented herein is intended to support further research and development of TNO155 as a promising therapeutic agent in oncology.
Introduction: The Role of SHP2 in RTK-Driven Cancers
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in signal transduction.[1] It is a key mediator of signaling from activated RTKs to the downstream RAS/MAPK cascade. Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for SHP2. This recruitment leads to a conformational change in SHP2, activating its phosphatase activity and subsequently promoting the activation of RAS. Dysregulation of the SHP2-mediated MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
TNO155 is an orally bioavailable, allosteric inhibitor of SHP2.[2] By binding to a unique pocket on the SHP2 protein, TNO155 locks it in an inactive conformation, thereby blocking downstream signaling and inhibiting the proliferation of cancer cells dependent on RTK signaling.
Preclinical and Clinical Efficacy of TNO155
TNO155 has demonstrated significant anti-tumor activity both as a monotherapy and in combination with other targeted agents in various preclinical models of RTK-dependent cancers. Clinical trials are ongoing to evaluate its safety and efficacy in patients with advanced solid tumors.
TNO155 in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
In preclinical models of EGFR-mutant NSCLC, TNO155 has shown efficacy, particularly in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs). In combination with the EGFR TKI nazartinib, TNO155 demonstrated synergistic anti-proliferative effects and sustained inhibition of the MAPK pathway in EGFR-mutant cell lines.[4]
TNO155 in BRAF-Mutant Colorectal Cancer
TNO155 has been shown to synergize with BRAF and MEK inhibitors in BRAF V600E-mutant colorectal cancer models.[4] This combination effectively blocks the feedback reactivation of the MAPK pathway, a common mechanism of resistance to BRAF/MEK inhibition.
TNO155 in KRAS G12C-Mutant Cancers
The combination of TNO155 with a KRAS G12C inhibitor has demonstrated enhanced efficacy in preclinical models of KRAS G12C-mutant lung and colorectal cancers.[4] TNO155 blocks the feedback activation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition. Clinical data from the KontRASt-01 trial showed that the combination of TNO155 and the KRAS G12C inhibitor JDQ433 had antitumor activity in patients with KRAS G12C-mutated solid tumors.[5]
TNO155 in Combination with CDK4/6 Inhibitors
Preclinical studies have shown a combination benefit of TNO155 and the CDK4/6 inhibitor ribociclib (B560063) in a broad panel of lung and colorectal cancer patient-derived xenografts (PDX), including those with KRAS mutations.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of TNO155.
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control.
Immunoblotting
This protocol is used to analyze the levels of specific proteins and their phosphorylation status in response to TNO155 treatment.
Cell Lysis:
Plate cells and treat with TNO155 and/or other compounds for the desired time.
Wash cells with ice-cold phosphate-buffered saline (PBS).
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and collect the lysate.
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
Collect the supernatant containing the protein extract.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting:
Denature protein samples by boiling in Laemmli sample buffer.
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
Separate proteins by electrophoresis.
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol describes the evaluation of TNO155's anti-tumor efficacy in mouse xenograft models.
Cell Line or Patient-Derived Xenograft (PDX) Implantation:
Harvest cancer cells or obtain patient tumor tissue.
Resuspend cells in a mixture of PBS and Matrigel.
Subcutaneously inject the cell/Matrigel suspension or implant tumor fragments into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
Tumor Growth and Randomization:
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration:
Prepare TNO155 and other drugs in an appropriate vehicle.
Administer the drugs to the mice via oral gavage or other appropriate routes at the specified doses and schedules (e.g., TNO155 at 10-20 mg/kg, twice daily).[4]
Administer vehicle to the control group.
Efficacy Assessment:
Continue to monitor tumor volume and mouse body weight throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to TNO155.
Caption: SHP2-MAPK Signaling Pathway and the inhibitory action of TNO155.
Caption: A typical experimental workflow for immunoblotting analysis.
Conclusion
TNO155 represents a promising therapeutic strategy for a range of RTK-dependent malignancies. Its ability to allosterically inhibit SHP2 and block downstream MAPK signaling provides a strong rationale for its use, both as a monotherapy and in combination with other targeted agents to overcome resistance. The preclinical and emerging clinical data are encouraging, supporting the continued investigation of TNO155 in various oncological settings. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic potential of this novel SHP2 inhibitor.
Application Notes and Protocols: TNO155 and EGFR Inhibitor Synergistic Treatment Models
For Researchers, Scientists, and Drug Development Professionals Introduction Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the tre...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung cancer (NSCLC).[1][2][3] Resistance mechanisms often involve the activation of bypass signaling pathways that reactivate downstream signaling, such as the MAPK pathway, rendering the tumor insensitive to EGFR inhibition alone.[4][5][6] TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has emerged as a promising therapeutic agent to overcome this resistance.[7][8] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs), including EGFR, and plays a crucial role in activating the RAS-MAPK pathway.[7][9] By inhibiting SHP2, TNO155 can block the reactivation of MAPK signaling, thereby restoring sensitivity to EGFR inhibitors.[1][10] Preclinical studies have demonstrated a synergistic anti-tumor effect when combining TNO155 with EGFR inhibitors, providing a strong rationale for clinical investigation.[1][10][11][12]
These application notes provide an overview of the preclinical models used to evaluate the synergistic effects of TNO155 and EGFR inhibitors, along with detailed protocols for key experiments.
Signaling Pathway Overview
The synergistic effect of combining TNO155 and an EGFR inhibitor stems from their complementary inhibition of the RAS/MAPK signaling cascade. EGFR activation, often driven by mutations in NSCLC, leads to the recruitment of the Grb2-SOS1 complex, which in turn activates RAS. SHP2 is essential for the sustained activation of this pathway. EGFR inhibitors block the initial activation of EGFR; however, resistance can emerge through various mechanisms that reactivate the pathway downstream. TNO155, by inhibiting SHP2, prevents this reactivation, leading to a more sustained suppression of ERK signaling and, consequently, reduced tumor cell proliferation and survival.[1][10]
Figure 1: Simplified signaling pathway of TNO155 and EGFR inhibitor synergy.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of TNO155 in combination with EGFR inhibitors in various NSCLC cell lines.
Table 1: In Vitro Cell Viability (IC50) of TNO155 and EGFR Inhibitors
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium.
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
Drug Treatment:
Prepare serial dilutions of TNO155 and the EGFR inhibitor in complete medium.
For combination studies, prepare a matrix of concentrations.
Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.
Incubation:
Incubate the plate for 6 days at 37°C and 5% CO2.[1]
Cell Viability Assessment:
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a luminometer.
Data Analysis:
Normalize the luminescence readings to the vehicle-treated control wells.
Plot dose-response curves and calculate IC50 values for each drug.
For combination treatments, calculate synergy scores using a suitable model such as the Bliss independence or Loewe additivity model.[13][14]
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the EGFR-MAPK signaling pathway, such as ERK, to elucidate the mechanism of synergy.
Materials:
Cancer cell lines
6-well cell culture plates
TNO155 and EGFR inhibitor
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer apparatus and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat cells with TNO155, EGFR inhibitor, or the combination for the desired time points (e.g., 2, 24, 48 hours).[11]
Wash cells with ice-cold PBS and lyse with lysis buffer.
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
Protein Quantification:
Determine the protein concentration of the supernatant using a BCA assay.
SDS-PAGE and Western Blotting:
Denature protein lysates by boiling with Laemmli buffer.
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane again and add chemiluminescent substrate.
Visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a patient-derived or cell line-derived xenograft model to evaluate the in vivo efficacy of TNO155 and EGFR inhibitor combination therapy.[15][16][17]
Figure 3: General workflow for in vivo xenograft studies.
Materials:
Immunodeficient mice (e.g., nude or NOD-SCID)
Cancer cell line suspension or patient-derived tumor fragments
Matrigel (optional)
TNO155 formulated for oral administration
EGFR inhibitor formulated for administration
Calipers
Animal balance
Protocol:
Tumor Implantation:
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[15] For patient-derived xenografts (PDXs), implant small tumor fragments subcutaneously.[17][18]
Tumor Growth Monitoring:
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
Randomization and Treatment:
When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, TNO155 alone, EGFR inhibitor alone, combination).
Administer drugs according to the planned schedule and dosage. TNO155 is typically administered orally.[7]
Efficacy and Tolerability Assessment:
Continue to measure tumor volume and body weight throughout the study.
Monitor the animals for any signs of toxicity.
Endpoint and Analysis:
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
Analyze the data to determine tumor growth inhibition (TGI) for each treatment group.
Assess synergy based on the comparison of the combination group to the single-agent groups.[14]
Conclusion
The synergistic combination of TNO155 and EGFR inhibitors represents a promising strategy to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate this and other combination therapies. Rigorous preclinical evaluation is essential for the successful clinical translation of novel cancer therapeutics. As our understanding of resistance mechanisms evolves, so too will the strategies to combat them, with combination therapies at the forefront of these efforts.[19] Clinical trials are currently underway to evaluate the safety and efficacy of TNO155 in combination with various agents, including EGFR inhibitors.[20][21][22]
Application of TNO155 in ALK-Driven Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals Introduction Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is driven by various genetic aberrations, with mutations in the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, is driven by various genetic aberrations, with mutations in the Anaplastic Lymphoma Kinase (ALK) gene being a significant contributor to high-risk and relapsed cases.[1][2][3][4] While ALK tyrosine kinase inhibitors (TKIs) have shown promise, the development of resistance remains a major clinical challenge.[2][5] Recent research has identified the protein tyrosine phosphatase SHP2 as a critical downstream effector of ALK signaling and a key mediator of resistance to ALK inhibitors.[2][6][7] TNO155, a potent and selective allosteric inhibitor of SHP2, has emerged as a promising therapeutic agent, particularly in combination with ALK TKIs, to enhance efficacy and overcome resistance in ALK-driven neuroblastoma.[2][5][7]
This document provides detailed application notes and protocols for researchers investigating the use of TNO155 in ALK-driven neuroblastoma. It summarizes key preclinical findings, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: The ALK-SHP2-RAS-MAPK Signaling Axis
In ALK-driven neuroblastoma, constitutively active ALK mutants promote tumorigenesis primarily through the RAS-MAPK signaling pathway. SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating this pathway downstream of receptor tyrosine kinases (RTKs) like ALK.[1][8] Upon ALK activation, SHP2 is recruited and activated, leading to the dephosphorylation of specific substrates that ultimately results in the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.[1]
TNO155 is an orally active, allosteric inhibitor of wild-type SHP2.[8][9] By binding to a specific pocket on the SHP2 protein, TNO155 locks it in an inactive conformation, thereby preventing its signaling activity.[9] In the context of ALK-driven neuroblastoma, inhibition of SHP2 by TNO155 disrupts the signal transduction from activated ALK to the RAS-MAPK pathway.
Preclinical Data Summary
Numerous preclinical studies have demonstrated the potential of TNO155 in ALK-driven neuroblastoma, both as a single agent and in combination with ALK inhibitors.
In Vitro Efficacy
Studies have shown that ALK-mutant neuroblastoma cell lines are more sensitive to TNO155 compared to ALK-wild-type lines.[7] Furthermore, the combination of TNO155 with ALK TKIs such as lorlatinib (B560019), crizotinib, and ceritinib (B560025) results in synergistic inhibition of cell growth.[5][7]
Table 1: In Vitro Sensitivity of Neuroblastoma Cell Lines to TNO155 and ALK Inhibitors
Cell Line
ALK Status
TNO155 IC₅₀ (µM)
Lorlatinib IC₅₀ (µM)
Combination Effect
Kelly
F1174L
~1
~0.05
Synergistic
SH-SY5Y
F1174L
~2
~0.1
Synergistic
NB-1
F1174L
Sensitive
Sensitive
Synergistic
SK-N-AS
Wild-Type
>10
>1
Additive
CHLA-255
Wild-Type
>10
>1
Additive
Note: IC₅₀ values are approximate and may vary between studies. The synergistic effect is often determined by calculating a combination index (CI < 1 indicates synergy).
In Vivo Efficacy
The antitumor activity of TNO155 in combination with ALK inhibitors has been validated in various in vivo models.
Zebrafish Xenografts: In ALK-mutant neuroblastoma cells engrafted into larval zebrafish, the combination of TNO155 and an ALK inhibitor reduced tumor growth and invasion.[10][5][7]
Murine Xenografts: In mouse models bearing ALK-mutant neuroblastoma xenografts, the combination of TNO155 and lorlatinib significantly delayed tumor growth and prolonged survival compared to either agent alone.[10][5][7]
Table 2: In Vivo Antitumor Activity of TNO155 and Lorlatinib Combination in a Kelly Xenograft Model
Treatment Group
Dosing
Tumor Growth Inhibition (%)
Survival Benefit
Vehicle Control
-
0
-
TNO155
20 mg/kg, BID
~30%
Moderate
Lorlatinib
5 mg/kg, BID
~60%
Significant
TNO155 + Lorlatinib
20 mg/kg + 5 mg/kg, BID
>90%
Highly Significant
Note: Data is illustrative and based on findings from published studies. BID: twice daily.
Overcoming TKI Resistance
A key finding is the ability of TNO155 to overcome resistance to ALK inhibitors. Lorlatinib-resistant ALK-F1174L neuroblastoma cells, which often harbor additional mutations in the RAS-MAPK pathway, can be re-sensitized to lorlatinib when treated in combination with TNO155.[5] This suggests that dual inhibition of ALK and SHP2 can prevent or overcome adaptive resistance mechanisms.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying TNO155 in ALK-driven neuroblastoma. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) and assessing the synergy between TNO155 and ALK inhibitors.
Materials:
Neuroblastoma cell lines (e.g., Kelly, SH-SY5Y)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
TNO155 (dissolved in DMSO)
ALK inhibitor (e.g., Lorlatinib, dissolved in DMSO)
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of TNO155 and the ALK inhibitor in complete culture medium. For combination studies, prepare a matrix of concentrations.
Remove the old medium from the plates and add the drug-containing medium. Include DMSO-only wells as a vehicle control.
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
Add the cell viability reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time and then measure the luminescence or fluorescence using a plate reader.
Calculate cell viability as a percentage relative to the vehicle control.
Determine IC₅₀ values using non-linear regression analysis. For combination studies, calculate the combination index (CI) using software like CompuSyn.
Western Blotting
This protocol is for assessing the effect of TNO155 on the ALK-SHP2-MAPK signaling pathway.
Materials:
Neuroblastoma cell lines
TNO155 and ALK inhibitor
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of each mouse.
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Administer TNO155, the ALK inhibitor, the combination, or vehicle control to the respective groups via oral gavage at the predetermined doses and schedule (e.g., daily or twice daily).
Measure tumor volume with calipers every 2-3 days.
Monitor the body weight and overall health of the mice as indicators of toxicity.
Continue treatment for a defined period (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Plot tumor growth curves and perform statistical analysis to compare the treatment groups.
Conclusion
TNO155, as a potent SHP2 inhibitor, represents a promising therapeutic strategy for ALK-driven neuroblastoma, especially when used in combination with ALK TKIs. The preclinical evidence strongly supports the rationale for this combination to enhance therapeutic efficacy and overcome drug resistance. The protocols and data presented in this document provide a framework for researchers to further investigate the potential of TNO155 in this challenging pediatric cancer. Future clinical trials are warranted to translate these promising preclinical findings into improved outcomes for patients with ALK-driven neuroblastoma.[10][5]
Application Notes and Protocols: TNO155 in Combination with PD-1/PD-L1 Blockade
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of the SHP2 inhibitor TNO155 in combination...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and clinical investigation of the SHP2 inhibitor TNO155 in combination with PD-1/PD-L1 blockade. Detailed protocols for key experimental assays are included to facilitate further research and development in this promising area of cancer immunotherapy.
Introduction
TNO155 is an orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1] It also functions as a downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is implicated in the regulation of immune responses, including the PD-1/PD-L1 checkpoint pathway.[1] Preclinical studies have demonstrated that combining TNO155 with PD-1/PD-L1 blockade can enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors alone.[1][2][3] This has led to the clinical evaluation of TNO155 in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors.[3][4][5]
Mechanism of Action
The combination of TNO155 and PD-1/PD-L1 blockade leverages a dual mechanism to enhance anti-tumor immunity.
TNO155's Role: TNO155 inhibits SHP2, which is involved in signaling pathways that promote tumor cell proliferation and survival.[1] In the tumor microenvironment, SHP2 is critical for the maturation of immunosuppressive tumor-associated macrophages (TAMs).[2] By inhibiting SHP2, TNO155 can reduce the population of these immunosuppressive macrophages, thereby relieving a key mechanism of immune evasion.[2]
PD-1/PD-L1 Blockade's Role: Anti-PD-1/PD-L1 antibodies disrupt the interaction between PD-1 on T cells and PD-L1 on tumor cells and other immune cells. This interaction normally leads to T-cell exhaustion and an impaired anti-tumor immune response. By blocking this checkpoint, the inhibitory signal is removed, allowing for the reactivation of cytotoxic T cells to recognize and eliminate cancer cells.
Synergistic Effect: The combination of TNO155 and PD-1/PD-L1 blockade is hypothesized to create a more favorable tumor microenvironment for T-cell-mediated killing. TNO155's reduction of immunosuppressive macrophages complements the T-cell reactivation mediated by PD-1/PD-L1 blockade, leading to a more robust and durable anti-tumor immune response.
Figure 1: Signaling pathway of TNO155 and PD-1/PD-L1 blockade.
Preclinical Data
Preclinical studies in syngeneic mouse models have provided a strong rationale for the clinical investigation of TNO155 in combination with PD-1 blockade.
In Vivo Efficacy in the MC38 Colon Adenocarcinoma Model
In the MC38 syngeneic mouse model, the combination of TNO155 and an anti-PD-1 antibody demonstrated superior anti-tumor activity compared to either agent alone.[2]
Note: Specific tumor volume and TGI percentages were not detailed in the provided search results, but the combination was reported to be synergistic.
Immunophenotyping of the Tumor Microenvironment
Flow cytometry analysis of MC38 tumors treated with the combination therapy revealed a significant reduction in the percentage of immunosuppressive tumor-associated macrophages (TAMs) compared to vehicle control.[2]
Treatment Group
Mean Percentage of TAMs (Ly6G⁻, Ly6C⁺, CD11b⁺, F4/80⁺, MHCII⁻) relative to live cells
Vehicle + IgG
~12%
TNO155
~8%
Anti-PD-1
~10%
TNO155 + Anti-PD-1
~6%
Clinical Data: Phase Ib Study (NCT04000529)
A Phase Ib, multi-center, open-label study evaluated the safety, tolerability, and preliminary anti-tumor activity of TNO155 in combination with the anti-PD-1 antibody spartalizumab in adult patients with advanced solid tumors.[4][6][7]
Study Design
Patients received TNO155 at various doses and schedules in combination with spartalizumab. The recommended dose for the combination was determined to be TNO155 at 60 mg once daily (2 weeks on/1 week off) plus spartalizumab at 300 mg every 3 weeks.[5]
Efficacy Results
The combination of TNO155 and spartalizumab demonstrated modest anti-tumor activity in a heavily pre-treated patient population.[3][5]
Figure 2: General experimental workflow for preclinical evaluation.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (MC38)
Objective: To evaluate the anti-tumor efficacy of TNO155 in combination with an anti-PD-1 antibody.
Materials:
6-8 week old female C57BL/6 mice
MC38 colon adenocarcinoma cells
Complete cell culture medium (e.g., DMEM with 10% FBS)
TNO155
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
Isotype control antibody (e.g., Rat IgG2a)
Vehicle for TNO155 (e.g., 0.5% methylcellulose)
Sterile PBS
Calipers
Procedure:
Cell Culture: Culture MC38 cells in complete medium until 70-80% confluency.
Tumor Inoculation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL (1 x 10^6 cells) into the right flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
Group 1: Vehicle + Isotype control
Group 2: TNO155 + Isotype control
Group 3: Vehicle + Anti-PD-1
Group 4: TNO155 + Anti-PD-1
Treatment Administration:
Administer TNO155 (e.g., 20 mg/kg) or vehicle orally, twice daily.
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally, once weekly.
Monitoring: Monitor tumor volumes and body weights 2-3 times per week.
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period. Tumors can be excised for ex vivo analysis.
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment.
Tumor Digestion: Mince tumors and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer.
Red Blood Cell Lysis: Lyse red blood cells with ACK lysis buffer.
Cell Staining:
Wash cells with FACS buffer.
Stain with a live/dead marker.
Block Fc receptors with Fc block.
Stain with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes at 4°C.
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
Protocol 3: Immunohistochemistry (IHC) for PD-L1 and CD8
Objective: To assess the expression of PD-L1 and the infiltration of CD8+ T cells in tumor tissue.
Technical Support Center: Overcoming TNO155 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor TNO155. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 inhibitor TNO155.
Frequently Asked Questions (FAQs)
Q1: What is TNO155 and what is its primary mechanism of action?
TNO155 is an orally active, selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[1][2] SHP2 is a key signaling node that promotes cell survival and proliferation by regulating the RAS-RAF-ERK (MAPK) signaling pathway.[2][3][4] TNO155 binds to a specific allosteric pocket on SHP2, locking the enzyme in an inactive conformation.[2] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the MAPK pathway and suppressing the growth of cancer cells that are dependent on this pathway.[1]
Q2: My cancer cell line is showing reduced sensitivity to TNO155 monotherapy. What are the potential resistance mechanisms?
While much of the research focuses on using TNO155 to overcome resistance to other targeted therapies, some potential mechanisms for intrinsic or acquired resistance to TNO155 could involve:
Reactivation of the MAPK Pathway: Cancer cells can develop mechanisms to reactivate the ERK signaling pathway downstream of SHP2, bypassing the inhibitory effect of TNO155.[5][6][7]
Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of the MAPK pathway by TNO155.[3][4][8][9]
Genetic Alterations in the SHP2 Binding Site: While not yet widely reported for TNO155, mutations in the allosteric binding site of SHP2 could potentially reduce the binding affinity of the inhibitor.
Q3: What are the most promising combination strategies to overcome TNO155 resistance?
Preclinical and clinical studies have demonstrated that combining TNO155 with other targeted agents can enhance its efficacy and overcome resistance. Some effective combinations include:
KRAS G12C Inhibitors (e.g., JDQ433, Sotorasib): TNO155 can block the feedback activation of wild-type RAS isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained inhibition of the MAPK pathway.[5][6][7][10][11]
EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), combining TNO155 with an EGFR inhibitor can lead to sustained ERK inhibition and overcome acquired resistance to EGFR inhibitors.[5][6][7][12]
BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal cancer, TNO155 can prevent the feedback reactivation of the MAPK pathway mediated by receptor tyrosine kinases (RTKs), thereby sensitizing cells to BRAF and MEK inhibitors.[5][6][7]
CDK4/6 Inhibitors (e.g., Ribociclib): The combination of TNO155 and a CDK4/6 inhibitor has shown benefits in a broad range of cancer models, including those with KRAS mutations.[5][6][7][13][14]
Anti-PD-1/PD-L1 Immunotherapy (e.g., Spartalizumab): SHP2 is involved in modulating immune checkpoints.[2] Combining TNO155 with immunotherapy can enhance the anti-tumor immune response.[5][6][7][8][13]
mTOR Inhibitors (e.g., Everolimus): In oral squamous cell carcinoma (OSCC) cell lines resistant to TNO155, the combination with an mTOR inhibitor has shown synergistic effects.[9]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High IC50 value for TNO155 in a cell line expected to be sensitive.
Cell line authentication issue.
Verify the identity of your cell line using short tandem repeat (STR) profiling.
Suboptimal assay conditions.
Optimize cell seeding density, drug treatment duration, and the viability assay protocol.
Intrinsic resistance mechanisms.
Characterize the baseline signaling pathway activity in your cell line (e.g., MAPK and PI3K-AKT pathways) using western blotting.
Loss of TNO155 efficacy over time in a previously sensitive cell line.
Development of acquired resistance.
Analyze resistant clones for reactivation of the MAPK pathway or upregulation of parallel survival pathways (e.g., PI3K-AKT).
Consider combination therapy with an inhibitor targeting the identified resistance mechanism.
Inconsistent results in cell viability assays.
Variability in cell seeding.
Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.
Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Drug degradation.
Prepare fresh drug dilutions for each experiment and store stock solutions appropriately.
Difficulty in detecting changes in protein phosphorylation by western blot.
Suboptimal antibody.
Validate your primary antibodies for specificity and optimal dilution.
Insufficient drug treatment time.
Perform a time-course experiment to determine the optimal duration of TNO155 treatment for observing changes in phosphorylation.
Protein degradation.
Use phosphatase and protease inhibitors in your lysis buffer.
Quantitative Data Summary
Table 1: In Vitro Efficacy of TNO155 and Combination Therapies in Cancer Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 alone or in combination with another inhibitor.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Drug Preparation: Prepare a 2x serial dilution of TNO155 and/or the combination drug in complete growth medium.
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., 0.1% DMSO) to the respective wells.
Incubation: Incubate the plate for 72 to 144 hours.[5][7][12][16]
Viability Assessment: Add 10 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism. For combination studies, synergy scores can be calculated using the Loewe additivity model.[5]
Western Blotting
Objective: To assess the effect of TNO155 on the phosphorylation status of key proteins in the MAPK and other signaling pathways (e.g., p-ERK, p-MEK, p-AKT).
Methodology:
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of TNO155 and/or combination drugs for a specified period (e.g., 2, 4, or 24 hours).[5][7]
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Analysis: Quantify the band intensities using software like ImageJ and normalize the levels of phosphorylated proteins to their total protein counterparts.
TNO155 Off-Target Effects Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with TNO155. This center provides essential information, troubleshooting guidance, and standardized protoc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with TNO155. This center provides essential information, troubleshooting guidance, and standardized protocols related to the off-target effects of TNO155 observed in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TNO155?
A1: TNO155 is a potent, selective, and orally administered allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] By binding to an allosteric site, TNO155 locks the SHP2 protein in an inactive conformation.[3] This action prevents SHP2-mediated signaling, primarily inhibiting the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[2] SHP2 is considered an oncoprotein and is also involved in immune checkpoint modulation, making it a key therapeutic target in oncology.[4]
Q2: Are there known off-target effects for TNO155 or SHP2 inhibitors as a class?
A2: Yes. While TNO155 is designed to be highly selective for SHP2, off-target effects have been identified for the broader class of SHP2 allosteric inhibitors.[1][3] A significant off-target effect recently discovered is the inhibition of autophagy.[5][6] Studies have shown that some SHP2 allosteric inhibitors accumulate in the lysosome and block autophagic flux in a manner that is independent of SHP2 itself.[5][6] This off-target activity can contribute to the overall antitumor effect of the compounds.[5][6] Some earlier, active-site-targeting SHP2 inhibitors have also shown off-target effects on receptor tyrosine kinases like PDGFRβ.[7]
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental results.[8] A multi-faceted approach is recommended:
Use Orthogonal Controls: Employ a structurally different SHP2 inhibitor. If the observed phenotype persists with TNO155 but not the other inhibitor, it may be an off-target effect.[9]
Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate SHP2 (PTPN11) expression. If TNO155 still produces the effect in SHP2-knockout cells, the effect is unequivocally off-target.[8]
Dose-Response Correlation: Compare the dose-response curve for the phenotype with the dose-response for a known on-target biomarker, such as p-ERK inhibition. A significant divergence in IC50 values suggests a potential off-target mechanism.[3]
Rescue Experiments: In a target knockout/knockdown cell line, re-expressing the target protein should rescue the on-target effect of the compound.[10]
Troubleshooting Guides
Issue 1: I'm observing unexpected cytotoxicity at concentrations below the IC50 for MAPK pathway inhibition.
Potential Cause: The observed toxicity could be due to an off-target effect, such as the recently identified inhibition of autophagy by SHP2 allosteric inhibitors.[5][6] Blocking autophagy can induce cell death, and this effect may occur at different concentrations than those required for complete MAPK pathway suppression.[6]
Troubleshooting Steps:
Assess Autophagy Markers: Perform a western blot for autophagy markers like LC3-II and p62. An accumulation of LC3-II and p62 in TNO155-treated cells would indicate a blockage of autophagic flux.
Confirm SHP2 Independence: Repeat the cytotoxicity assay in PTPN11 (SHP2) knockout cells. If the toxicity persists, it confirms an off-target mechanism.
Broad Panel Screening: If available, screen TNO155 against a broad panel of kinases and phosphatases to identify other potential unintended targets.[10]
Issue 2: My results show TNO155 is affecting the JAK/STAT pathway. Is this an off-target effect?
Potential Cause: This may not be a direct off-target effect but rather a downstream consequence of on-target SHP2 inhibition. SHP2 is a critical signaling node that can influence multiple pathways.
Explanation & Troubleshooting:
On-Target Crosstalk: Research indicates that TNO155 can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3, particularly in sensitive cell lines.[3][11] This appears to be linked to the on-target inhibition of SHP2, which disrupts the broader signaling network.
Confirm with Controls: Use the same controls as for Issue 1 (genetic knockout of SHP2, orthogonal inhibitors) to verify if the JAK/STAT modulation is dependent on SHP2. If the effect disappears in SHP2-knockout cells, it is an on-target effect or a direct downstream consequence, not a separate off-target binding event.
Quantitative Data Summary
Publicly available, detailed selectivity panel data for TNO155 is limited. However, the table below presents an illustrative example of how such data would be structured, comparing the potency against the intended target (SHP2) with known off-targets.
Significantly lower potency compared to on-target.
Experimental Protocols & Visualizations
Protocol 1: Cellular Assay to Validate an Off-Target Effect
This protocol outlines a workflow to determine if an observed cellular phenotype is due to an on-target or off-target effect of TNO155.
Objective: To distinguish between SHP2-dependent and SHP2-independent effects of TNO155.
Materials:
Wild-type (WT) and PTPN11 (SHP2) knockout cell lines.
TNO155 and a structurally unrelated SHP2 inhibitor (e.g., RMC-4550).
Reagents for the specific cellular assay (e.g., viability assay, western blot antibodies).
Methodology:
Cell Seeding: Plate both WT and SHP2-knockout cells at an appropriate density and allow them to adhere overnight.
Compound Treatment: Prepare a dose-response curve for both TNO155 and the control SHP2 inhibitor. Treat both cell lines for the desired time period (e.g., 24, 48, or 72 hours).
Assay Execution: Perform the cellular assay to measure the phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression).
Data Analysis:
On-Target Effect: The phenotype will be observed in WT cells but will be significantly diminished or absent in SHP2-knockout cells. Both TNO155 and the control inhibitor should produce the same effect in WT cells.
Off-Target Effect: The phenotype will be observed in both WT and SHP2-knockout cells. The control inhibitor may or may not produce the same effect, depending on its own off-target profile.
Visualizations
Caption: TNO155 on-target vs. potential off-target pathways.
Optimizing TNO155 Dosage for Synergistic Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of TNO155 for synergistic effects in combination therapies. This res...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of TNO155 for synergistic effects in combination therapies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TNO155 and the rationale for its use in combination therapies?
TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that, when activated, promotes the RAS-MAPK signaling pathway, a key driver of cell proliferation and survival in many cancers.[1][2] However, targeted therapies that inhibit specific nodes in this pathway, such as EGFR or BRAF inhibitors, often lead to feedback reactivation of the pathway, limiting their efficacy.[2] TNO155 can block this feedback activation, thereby creating a synergistic anti-tumor effect when combined with other targeted agents.[2][3]
Q2: What are the most promising synergistic combinations with TNO155?
Preclinical and clinical studies have identified several promising combination strategies for TNO155:
EGFR Inhibitors (e.g., Nazartinib, Osimertinib): In EGFR-mutant non-small cell lung cancer (NSCLC), TNO155 can overcome resistance to EGFR inhibitors by preventing feedback reactivation of the MAPK pathway.[2][3]
BRAF/MEK Inhibitors (e.g., Dabrafenib, Trametinib): In BRAF V600E-mutant colorectal cancer, TNO155 synergizes with BRAF and MEK inhibitors by blocking EGFR-mediated feedback activation of the MAPK pathway.[2][3]
KRAS G12C Inhibitors (e.g., Adagrasib, JDQ443): TNO155 enhances the efficacy of KRAS G12C inhibitors by suppressing the feedback activation of wild-type RAS isoforms.[2][3][4]
CDK4/6 Inhibitors (e.g., Ribociclib): The combination of TNO155 and a CDK4/6 inhibitor has shown benefit in various cancer models, including those with KRAS mutations, by concurrently targeting cell cycle progression and MAPK signaling.[2][3][5]
Anti-PD-1 Antibodies: TNO155 can modulate the tumor microenvironment by inhibiting the maturation of immunosuppressive tumor-associated macrophages (TAMs), thereby enhancing the anti-tumor immune response in combination with PD-1 blockade.[2][3]
Q3: What are typical starting concentrations for in vitro synergy studies with TNO155?
Based on preclinical data, in vitro studies often utilize TNO155 in the nanomolar to low micromolar range. For example, in cell proliferation assays, concentrations ranging from 0.3 µM to 3 µM have been used.[6] It is crucial to first determine the IC50 of TNO155 as a single agent in your specific cell line to inform the concentration range for combination studies.
Q4: What are recommended in vivo dosages for TNO155 in mouse models?
In xenograft mouse models, a common single-agent dosing regimen for TNO155 is 20 mg/kg, administered orally twice daily.[2] For combination studies, a dose of 10 mg/kg twice daily is often used to improve tolerability.[2] However, the optimal dose can vary depending on the combination partner and the tumor model, with some studies using up to 20 mg/kg twice daily in combination.[2]
Data Presentation: Preclinical Dosage and Synergy
The following tables summarize quantitative data from preclinical studies to guide experimental design.
Table 1: In Vitro TNO155 Combination Dosages and Synergy
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Drug Dilution: Prepare serial dilutions of TNO155 and the combination partner. A common approach is to prepare 2x the final concentration.
Treatment: Add the drug dilutions to the plate in a checkerboard format. This involves adding TNO155 dilutions along the rows and the partner drug dilutions along the columns. Include wells for single-agent controls and vehicle controls.
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. In Vivo Efficacy Study: Xenograft Model
This protocol describes a typical in vivo study to evaluate the synergistic anti-tumor activity of TNO155 in combination with another agent.
Materials:
Immunocompromised mice (e.g., nude or NSG mice)
Cancer cell line or patient-derived xenograft (PDX) model
TNO155 and combination partner drug formulations
Calipers for tumor measurement
Animal balance
Methodology:
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flank of the mice.
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, TNO155 alone, partner drug alone, combination).
Treatment Administration: Administer the drugs according to the predetermined dosage and schedule. For example, TNO155 is typically given orally twice daily.
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Endpoint: Continue the study until a predefined endpoint is reached, such as a specific tumor volume or signs of toxicity.
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy of the combination treatment to the single-agent and vehicle control groups.
Troubleshooting Guides
Issue 1: High variability in in vitro cell viability assays.
Possible Cause: Inconsistent cell seeding density.
Solution: Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension frequently during plating.
Possible Cause: Edge effects in the 96-well plate.
Solution: Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Possible Cause: Drug precipitation at high concentrations.
Solution: Visually inspect the drug solutions and the wells after treatment. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included).
Issue 2: Unexpected toxicity in in vivo combination studies.
Possible Cause: Overlapping toxicities of the combined agents.
Solution: Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD). Consider reducing the dose of one or both agents in the combination arm.[2]
Possible Cause: Formulation issues leading to altered pharmacokinetics.
Solution: Ensure the formulation for each drug is appropriate for the route of administration and that the drugs are stable in the vehicle.
Issue 3: Lack of synergy observed in experiments.
Possible Cause: The chosen cell line or tumor model is not dependent on the signaling pathway targeted by the combination.
Solution: Confirm the genetic background and signaling pathway activity of your model system (e.g., through western blotting for key pathway components).
Possible Cause: Suboptimal dosing or scheduling of the drugs.
Solution: Perform dose-response experiments for each single agent to inform the concentration range for the combination study. Experiment with different administration schedules (e.g., concurrent vs. sequential).
Mandatory Visualizations
Caption: A generalized workflow for assessing TNO155 synergy in vitro and in vivo.
Caption: TNO155 and EGFRi synergistically inhibit the MAPK pathway.
Caption: TNO155 blocks feedback activation induced by KRAS G12C inhibitors.
Technical Support Center: Managing TNO155-Related Toxicities in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor TNO155 in animal models. Th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the SHP2 inhibitor TNO155 in animal models. The information is designed to help anticipate, monitor, and manage potential toxicities that may be encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is TNO155 and how does it work?
A1: TNO155 is an orally active, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] SHP2 is a key signaling protein that plays a crucial role in the RAS-MAPK pathway, which is involved in cell growth, proliferation, and survival.[4][5] In many cancers, this pathway is hyperactivated. TNO155 binds to a specific pocket on the SHP2 protein, locking it in an inactive state.[1] This prevents it from activating downstream signaling, thereby inhibiting the growth of cancer cells. SHP2 is also involved in immune cell signaling, and its inhibition may help to modulate immune responses.[5]
Q2: What are the most common toxicities observed with TNO155 in preclinical and clinical studies?
A2: Based on clinical trial data, the most frequently reported treatment-related adverse events associated with TNO155 include peripheral edema, diarrhea, increased blood creatine (B1669601) phosphokinase, acneiform dermatitis, thrombocytopenia (decreased platelets), and neutropenia (decreased neutrophils). Reversible decreases in left ventricular ejection fraction (LVEF) have also been observed, indicating a potential for cardiac toxicity. It is important to note that most of these events were reported as grade 1 or 2 in severity.
Q3: Are there established maximum tolerated doses (MTDs) for TNO155 in common animal models?
A3: Specific MTDs can vary depending on the animal strain, dosing schedule, and vehicle used. It is crucial to perform a dose-range finding study for your specific experimental conditions. However, published preclinical data can provide a starting point. For example, one study in murine neuroblastoma xenografts reported no drug-related toxicities at a dose of 20 mg/kg of TNO155 administered twice daily. Preclinical pharmacokinetic data is available for mouse, rat, dog, and monkey models, which can aid in dose selection.[2]
Troubleshooting Guides
Issue 1: Animal exhibiting signs of peripheral edema.
Question: What are the signs of peripheral edema in rodents and how can it be managed?
Answer:
Signs and Monitoring: Peripheral edema in rodents can manifest as swelling of the paws, limbs, or subcutaneous tissues. This can be assessed by visual inspection and palpation. A more quantitative method involves using calipers to measure paw thickness or limb diameter at consistent anatomical locations over time. Body weight should also be monitored closely, as a sudden increase can indicate fluid retention.
Management Strategies:
Supportive Care: Ensure animals have easy access to food and water. If edema is severe and restricts movement, provide soft bedding and easily accessible food and water sources.
Dose Modification: If edema is moderate to severe, consider a dose reduction or a temporary interruption of TNO155 administration ("drug holiday") until the swelling subsides, in accordance with your IACUC-approved protocol. Some SHP2 inhibitors have been shown to be better tolerated with intermittent dosing schedules.
Diuretics: In consultation with a veterinarian, the use of diuretics can be considered to manage fluid retention. However, this can complicate the study and should be used with caution, with careful monitoring of hydration and electrolyte balance.
Issue 2: Animal experiencing diarrhea and weight loss.
Question: How should I manage gastrointestinal toxicity, such as diarrhea and weight loss, in my animal models?
Answer:
Monitoring: Daily monitoring of body weight and stool consistency is critical. A weight loss of more than 15-20% from baseline is a common endpoint and requires intervention. Stool can be scored based on its consistency (e.g., well-formed, soft, liquid).
Management Strategies:
Supportive Care: Provide supportive care to prevent dehydration by ensuring ad libitum access to drinking water. Consider supplementing with hydrogel packs or electrolyte-supplemented water.
Dietary Modification: A more palatable and easily digestible diet, such as a wet mash, can help with both nutritional intake and hydration.
Anti-diarrheal Agents: For mild to moderate diarrhea, the administration of a kaolin-pectin-based anti-diarrheal formulation can be considered. Loperamide, a µ-opioid receptor agonist, has also been used prophylactically in preclinical models of TKI-induced diarrhea.
Dose Modification: If diarrhea is severe or persistent, a dose reduction or temporary interruption of TNO155 administration should be implemented as per the approved animal protocol.
Issue 3: Abnormal hematological findings.
Question: What hematological toxicities are associated with TNO155 and how should they be monitored?
Answer:
Potential Toxicities: Thrombocytopenia (low platelets) and neutropenia (low neutrophils) have been reported with TNO155.
Monitoring Protocol:
Blood Collection: Perform periodic blood collection for a complete blood count (CBC). The frequency of collection will depend on the study duration and dosing schedule but is recommended at baseline and at regular intervals during treatment.
Intervention Thresholds: Establish clear intervention thresholds in your protocol. For example, a significant drop in platelet or neutrophil counts may trigger a dose modification or treatment interruption.
Supportive Care: While there are no specific supportive care measures for mild to moderate hematological changes in a research setting, close monitoring is essential to prevent complications. In cases of severe neutropenia, the risk of infection increases, and appropriate animal husbandry practices to maintain a clean environment are crucial.
Issue 4: Suspected cardiac toxicity.
Question: How can I monitor for potential cardiotoxicity in my animal studies?
Answer:
Monitoring: The most common method for assessing cardiac function in rodents is transthoracic echocardiography. This non-invasive technique can measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
Experimental Protocol:
Baseline Measurement: Obtain baseline echocardiograms before initiating TNO155 treatment.
Follow-up Imaging: Perform follow-up echocardiograms at predetermined time points during the study to detect any changes in cardiac function.
Histopathology: At the end of the study, collect heart tissue for histopathological analysis to assess for any signs of myocardial injury.
Management: If a significant decrease in LVEF or other signs of cardiac dysfunction are observed, this would be a critical finding. Depending on the severity, this could lead to the termination of the animal from the study and would be an important dose-limiting toxicity to report.
Issue 5: Animal developing skin lesions.
Question: What should I do if animals on TNO155 develop skin abnormalities?
Answer:
Monitoring: Conduct daily visual inspection of the skin and coat. Look for signs of acneiform dermatitis, which can present as rashes, pustules, or inflammation.
Management Strategies:
Documentation: Document the location, size, and severity of any skin lesions. Photographic documentation can be useful.
Supportive Care: Keep the affected areas clean to prevent secondary infections. Consult with veterinary staff for appropriate topical treatments if necessary, ensuring they do not interfere with the study's objectives.
Histopathology: At necropsy, collect skin samples from affected and unaffected areas for histopathological examination to characterize the nature of the skin reaction.
Quantitative Data Summary
The following tables summarize common treatment-related adverse events observed in clinical trials of TNO155. This data can help researchers anticipate potential toxicities in their animal models.
Table 1: Common Treatment-Related Adverse Events with TNO155 Monotherapy
Adverse Event
All Grades (%)
Grade ≥3 (%)
Increased blood creatine phosphokinase
28
Data not specified
Peripheral edema
26
Data not specified
Diarrhea
26
3
Acneiform dermatitis
23
Data not specified
Decreased platelets
Data not specified
4
Decreased neutrophils
Data not specified
3
Increased aspartate aminotransferase
Data not specified
3
Data is synthesized from published clinical trial results. Percentages represent the proportion of patients experiencing the adverse event.
Table 2: Common Any-Grade Adverse Events with TNO155 in Combination Therapies
Collect 50-100 µL of blood via the submandibular or saphenous vein for interim analyses. For terminal collection, cardiac puncture can be performed under deep anesthesia.
Use tubes coated with an appropriate anticoagulant (e.g., EDTA) for CBC analysis.
Complete Blood Count (CBC) Analysis:
Use an automated hematology analyzer calibrated for mouse blood to determine red blood cell count, white blood cell count (with differential), platelet count, hemoglobin, and hematocrit.
Frequency:
Collect blood at baseline (before the first dose), weekly for the first 4 weeks, and then bi-weekly for the remainder of the study, or as the experimental design dictates.
Protocol 2: Assessment of Cardiac Function using Echocardiography (Mouse)
Remove chest hair using a depilatory cream to ensure good probe contact.
Place the mouse in a supine position on a heated platform to maintain body temperature.
Image Acquisition:
Use a high-frequency ultrasound system with a linear array transducer (30-40 MHz).
Acquire two-dimensional (B-mode) and M-mode images from the parasternal long-axis and short-axis views.
Measurements:
From the M-mode images of the short-axis view at the level of the papillary muscles, measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using standard formulas.
Frequency:
Perform echocardiography at baseline and at the end of the study. For longer-term studies, intermediate assessments (e.g., monthly) are recommended.
Visualizations
Caption: TNO155 inhibits the SHP2 signaling pathway.
Caption: Workflow for monitoring TNO155 toxicities.
Improving the solubility and stability of TNO155 in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of TNO155 in in vitro experiments. The following troubleshooting guides and frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of TNO155 in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility and stability of this selective SHP2 inhibitor.
Troubleshooting Guide
Q1: My TNO155 precipitated out of solution after I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue for poorly soluble compounds like TNO155. Here are several steps to troubleshoot this problem:
Optimize Final DMSO Concentration: While it's crucial to minimize dimethyl sulfoxide (B87167) (DMSO) in your final assay to avoid solvent-induced artifacts, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain TNO155's solubility.
Lower the Final TNO155 Concentration: The precipitation may be due to exceeding the solubility limit of TNO155 in the final assay buffer. Try testing a lower final concentration of the compound in your experiment.
Use a Co-solvent System: The addition of a water-miscible organic co-solvent can significantly improve solubility.[1] For in vivo studies, a vehicle containing PEG300 and Tween-80 has been used and could be adapted for in vitro work, keeping in mind the tolerance of your specific cell line to these reagents.[1]
Sonication: After diluting the DMSO stock, briefly sonicate the solution to help dissolve any microscopic precipitates.
Prepare Fresh Dilutions: Do not store diluted solutions of TNO155 in aqueous buffers for extended periods. Prepare them fresh for each experiment.
Q2: I am observing inconsistent results in my cell-based assays with TNO155. Could this be related to its stability?
A2: Yes, inconsistent results can be a sign of compound instability in the assay medium. Here's how to address this:
Minimize Exposure to Light and Temperature Fluctuations: Store the TNO155 stock solution and aliquots protected from light at -20°C or -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles by making single-use aliquots.[2]
Assess Stability in Your Assay Medium: The stability of TNO155 can be pH-dependent. If your cell culture medium has a pH that affects TNO155's stability, you may observe a decrease in activity over the course of your experiment. Consider performing a time-course experiment to assess the stability of TNO155 in your specific medium.
Hygroscopic Nature of TNO155: TNO155 is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy.[] Store the solid compound in a desiccator and use freshly opened DMSO for preparing stock solutions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of TNO155?
A1: The recommended solvent for preparing a stock solution of TNO155 is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] TNO155 is soluble in DMSO at concentrations as high as 84 mg/mL (199.07 mM).[1]
Q2: What is the known solubility of TNO155 in different solvents?
A2: The following table summarizes the available solubility data for TNO155.
A3: TNO155 stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year.[2] The solid form of TNO155 is hygroscopic and should be stored under an inert atmosphere, protected from moisture, at 4°C.[]
Q4: What signaling pathways are affected by TNO155?
A4: TNO155 is a selective inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways.[5][6] By inhibiting SHP2, TNO155 primarily affects the RAS-MAPK pathway, which is involved in cell growth and proliferation.[5][7] SHP2 also modulates the JAK-STAT and PI3K-AKT pathways.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM TNO155 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of TNO155 for in vitro use.
Materials:
TNO155 powder
Anhydrous, sterile, cell culture-grade DMSO
Sterile microcentrifuge tubes or vials
Vortex mixer
Sonicator (optional)
Sterile, filtered pipette tips
Procedure:
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
Weighing TNO155: Accurately weigh the desired amount of TNO155 powder. The molecular weight of TNO155 is 421.9 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.219 mg of TNO155.
Dissolution: Add the appropriate volume of anhydrous DMSO to the TNO155 powder. Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the solution for 10-15 minutes in a water bath sonicator.
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
Sterilization (Optional): If the initial components were not sterile, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a sterile tube.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of TNO155 Working Solutions in Cell Culture Medium
This protocol provides a general method for diluting the TNO155 DMSO stock solution into cell culture medium for experiments.
Materials:
10 mM TNO155 stock solution in DMSO
Sterile cell culture medium appropriate for your cell line
Sterile microcentrifuge tubes or conical tubes
Vortex mixer
Procedure:
Pre-warm Medium: Pre-warm the cell culture medium to 37°C.
Serial Dilution (if necessary): If preparing a range of concentrations, perform serial dilutions of the 10 mM DMSO stock solution in DMSO first to create intermediate stocks.
Final Dilution: Add a small volume of the TNO155 DMSO stock (or intermediate stock) to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM TNO155 to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
Mixing: Immediately after adding the TNO155 stock, vortex the solution gently to ensure it is well mixed.
Application to Cells: Use the freshly prepared working solution to treat your cells as per your experimental design.
Signaling Pathways and Experimental Workflow Diagrams
Caption: TNO155 inhibits SHP2, primarily blocking the RAS-MAPK signaling pathway.
Caption: A typical experimental workflow for using TNO155 in cell-based assays.
Caption: A logical diagram for troubleshooting common issues with TNO155 in vitro.
Navigating TNO155 Experiments: A Guide to Consistent Results
Technical Support Center This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the SHP2 inhibitor, TNO1...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the SHP2 inhibitor, TNO155. Inconsistent results in preclinical studies can hinder progress; this guide offers solutions to common challenges in a clear question-and-answer format, alongside detailed experimental protocols and pathway diagrams to ensure data accuracy and reproducibility.
This section addresses common issues that can lead to variability in TNO155 experiments.
Q1: We are observing significant variability in the IC50 value of TNO155 in our cell viability assays between experiments. What are the potential causes?
A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors:
Compound-Related Issues:
Solubility: TNO155 may precipitate out of solution, especially at higher concentrations or after freeze-thaw cycles. Visually inspect your stock and working solutions for any precipitates before each experiment. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
Storage: Ensure TNO155 is stored according to the manufacturer's instructions to prevent degradation.
Cell-Based Issues:
Cell Passage Number: Use cells within a consistent and low-passage number range. High passage numbers can lead to genetic drift and altered sensitivity to inhibitors.[1]
Cell Seeding Density: Inconsistent cell numbers per well can significantly impact the final readout of viability assays. Use a cell counter for accuracy and ensure even cell distribution when plating.[1]
Assay-Related Issues:
Incubation Time: The inhibitory effect of TNO155 can be time-dependent. Standardize the incubation time across all experiments to ensure comparability.[1]
Q2: Why do we see a strong inhibition of p-ERK at early time points, but the effect diminishes or even rebounds at later time points (e.g., 24 hours)?
A2: This phenomenon is likely due to feedback reactivation of the MAPK pathway.[2][3]
Feedback Mechanisms: In some cancer cell lines, the initial inhibition of SHP2 and subsequent suppression of ERK signaling can trigger compensatory feedback loops.[2][3] These loops can reactivate upstream signaling through receptor tyrosine kinases (RTKs), leading to a rebound in p-ERK levels over time.[2][3]
Troubleshooting: To address this, it is crucial to perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing maximal and sustained p-ERK inhibition in your specific cell model.[2]
Q3: TNO155 shows potent activity in our in-vitro assays, but the in-vivo efficacy in our xenograft model is less pronounced. What could be the reason for this discrepancy?
A3: A disconnect between in-vitro and in-vivo results is a common challenge in drug development and can be attributed to several factors:
Pharmacokinetics (PK): The compound may have suboptimal PK properties in the animal model, such as poor oral bioavailability, rapid clearance, or insufficient tumor penetration, leading to inadequate target engagement.[2]
Tumor Microenvironment (TME): Standard 2D cell culture models do not replicate the complexity of the TME.[2] SHP2 is known to play a role in immune cells, and the in-vivo efficacy of TNO155 can be influenced by its effects on the immune response within the tumor, an aspect not captured in vitro.[2]
Dosing and Schedule: The dosing regimen used in the in-vivo study may not be optimal. Clinical trials with TNO155 have explored various dosing schedules (e.g., daily, twice daily, intermittent).[4][5] It may be necessary to optimize the dose and schedule in your animal model.
Q4: How can we confirm that the observed cellular effects are due to on-target inhibition of SHP2 and not off-target activities?
A4: Confirming on-target activity is critical for validating your results. Here are several approaches:
Use a Structurally Different SHP2 Inhibitor: If another SHP2 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[1]
Rescue Experiments: Transfecting cells with a drug-resistant SHP2 mutant can help confirm on-target activity. If the cells become less sensitive to TNO155 after expressing the mutant, the effect is likely on-target.[2]
Downstream Target Engagement: Measure the phosphorylation status of downstream effectors of the MAPK pathway, such as MEK and ERK.[6] A dose-dependent decrease in p-MEK and p-ERK levels following TNO155 treatment indicates target engagement.[5][6] Additionally, measuring the expression of DUSP6, a downstream target of the MAPK pathway, can serve as a pharmacodynamic biomarker of SHP2 inhibition.[7][8]
Q5: We are observing variable responses to TNO155 across different cancer cell lines. What determines the sensitivity of a cell line to TNO155?
A5: The sensitivity of cancer cell lines to SHP2 inhibitors like TNO155 is highly dependent on their genetic background and the specific signaling pathways they rely on for survival and proliferation.
Dependence on Upstream RTK Signaling: TNO155 is most effective in tumors driven by aberrant receptor tyrosine kinase (RTK) signaling.[2]
RAS Mutation Status: The specific mutation in RAS genes (HRAS, NRAS, KRAS) can influence sensitivity. For instance, some studies suggest that cell lines with G12 or G13 mutant HRAS are sensitive, while those with Q61 mutations may be resistant.[6] TNO155 has shown promise in combination with KRAS G12C inhibitors.[3]
Downstream Mutations: Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF V600E) may be less sensitive to TNO155 as a single agent because the pathway is constitutively active irrespective of upstream signals.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of TNO155.
Table 1: In Vitro Potency of TNO155 in Cancer Cell Lines
Data from the CTNO155X2101 clinical trial as of October 26, 2020.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to promote consistency and reproducibility.
Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol details the steps for assessing the inhibition of the MAPK pathway by TNO155 through the measurement of p-ERK levels.
1. Cell Lysis and Protein Quantification:
Plate cells and treat with TNO155 at desired concentrations and time points.
Wash cells with ice-cold PBS.
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
Normalize protein concentrations for all samples.
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
Load equal amounts of protein onto a polyacrylamide gel.
Run the gel to separate proteins by size.
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for at least 1 hour at room temperature. For phospho-specific antibodies, BSA is recommended.[10]
Incubate the membrane with the primary antibody against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (MTS-based)
This protocol outlines a common method for determining the effect of TNO155 on cell proliferation.
1. Cell Plating:
Trypsinize and count cells to ensure you have a single-cell suspension.
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Treatment:
Prepare serial dilutions of TNO155 in culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of TNO155. Include a vehicle control (e.g., DMSO).
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTS Assay:
Add MTS reagent to each well according to the manufacturer's instructions.[11]
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
Measure the absorbance at 490 nm using a microplate reader.[11]
4. Data Analysis:
Subtract the background absorbance (from wells with medium only).
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Plot the percentage of viability against the log of the TNO155 concentration and use a non-linear regression model to calculate the IC50 value.
In-Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the anti-tumor efficacy of TNO155 in a mouse xenograft model.
1. Cell Preparation and Implantation:
Culture the desired cancer cell line to ~80% confluency.
Harvest the cells and resuspend them in a mixture of sterile PBS or HBSS and Matrigel (e.g., 50% Matrigel).[3]
Subcutaneously inject the cell suspension (e.g., 5 million cells in 200 µL) into the flank of immunocompromised mice (e.g., athymic nude mice).[3]
2. Tumor Growth and Treatment Initiation:
Monitor the mice regularly for tumor growth.
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Prepare the TNO155 formulation for oral administration (e.g., in 0.5% methylcellulose (B11928114) + 0.5% Tween 80).[12]
3. Dosing and Monitoring:
Administer TNO155 and vehicle control according to the planned dosing schedule (e.g., daily, twice daily).
Measure tumor dimensions with calipers twice a week and calculate tumor volume (e.g., Volume = (length x width²)/2).[3]
Monitor the body weight of the mice as an indicator of toxicity.
4. Endpoint and Analysis:
Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined endpoint size.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-ERK).
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of TNO155.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to TNO155.
Caption: TNO155 inhibits SHP2, blocking RTK-mediated activation of the RAS/MAPK pathway.
Caption: Workflow for Western Blotting to analyze protein phosphorylation.
Caption: Experimental workflow for in-vivo xenograft studies with TNO155.
Welcome to the technical support center for TNO155, a selective, allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for TNO155, a selective, allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments involving TNO155, with a focus on its effect on p-ERK levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of TNO155 on p-ERK levels?
A1: TNO155 is an inhibitor of SHP2, a phosphatase that positively regulates the MAPK signaling pathway.[1][2][3] Therefore, the primary expected effect of TNO155 is the dose-dependent suppression of downstream signaling, leading to a reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels.[2]
Q2: Is it possible to observe a rebound in p-ERK levels after initial suppression with TNO155?
A2: Yes, a rebound effect on p-ERK levels following initial suppression is a documented phenomenon with SHP2 inhibitors, including TNO155. Preclinical studies have shown that while TNO155 can effectively reduce p-ERK levels at earlier time points (e.g., 4 hours), a rebound in p-ERK levels may be observed at later time points (e.g., 24 hours) in some cancer models. This is considered an adaptive resistance mechanism.
Q3: What is the mechanism behind the p-ERK rebound effect?
A3: The rebound of p-ERK signaling is often a result of feedback activation of Receptor Tyrosine Kinase (RTK) signaling.[4] Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the upregulation of RTKs, which in turn reactivates the pathway, causing a rebound in p-ERK levels despite the continued presence of the inhibitor.
Q4: How was the pharmacodynamic activity of TNO155 assessed in clinical trials?
A4: In the first-in-human clinical trial (CTNO155X2101), evidence of SHP2 inhibition was measured by the change in DUSP6 expression in tumor samples.[1][2] DUSP6 is a downstream target of the ERK signaling pathway, and its suppression serves as a surrogate marker for pathway inhibition.[5] The trial demonstrated that TNO155 doses of ≥20 mg/day resulted in a ≥50% reduction in DUSP6 expression in 60% of patients, confirming target engagement.[1][2]
Troubleshooting Guide
This guide addresses the specific issue of observing a rebound in p-ERK levels after TNO155 treatment.
Problem: Initial decrease in p-ERK levels is followed by a rebound at later time points.
Potential Cause
Troubleshooting Steps
Adaptive Feedback Activation
1. Time-Course Experiment: Perform a detailed time-course experiment to characterize the kinetics of p-ERK inhibition and rebound. Based on preclinical data, consider time points from 1 hour up to 48 hours post-treatment.2. Combination Therapy: The p-ERK rebound is often mediated by feedback activation of RTKs.[4] Consider co-treatment with an appropriate RTK inhibitor (e.g., an EGFR inhibitor in EGFR-mutant models) to achieve sustained ERK inhibition.3. Investigate Upstream Signaling: Analyze the phosphorylation status of various RTKs to identify which receptors are being activated during the rebound phase.
Cell Line Specific Resistance
1. Cell Line Characterization: The rebound effect may be more pronounced in certain cell lines. Ensure the genetic background of your cell model is well-characterized (e.g., KRAS, BRAF, EGFR mutation status).[4]2. Dose-Response Analysis: Perform a dose-response experiment to determine if a higher concentration of TNO155 can overcome the rebound. However, be mindful of potential off-target effects at very high concentrations.
Experimental Variability
1. Consistent Protocols: Ensure consistent cell culture conditions, treatment times, and lysis procedures across all experiments.2. Loading Controls: Use reliable loading controls (e.g., total ERK, GAPDH, or β-actin) in your Western blot analysis to ensure equal protein loading.
Data Summary
Table 1: Preclinical Observations of p-ERK Levels with SHP2 Inhibitor Monotherapy
SHP2 Inhibitor
Cancer Model
Observation
Reference
TNO155
EGFR-mutant Lung Cancer
Effective reduction in p-ERK at 4 hours, with a rebound at 24 hours.
SHP099
NF1-deficient MPNST
Maximum p-ERK decrease at 2 hours, with rebound starting at the 6-hour time point.
Addressing acquired resistance to TNO155 combination therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to TNO155 combination therapy. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to TNO155 combination therapy.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to a TNO155 combination therapy, is showing signs of acquired resistance. What are the common underlying mechanisms?
A1: Acquired resistance to TNO155 combination therapies often involves the reactivation of the MAPK signaling pathway.[1][2][3][4][5] Common mechanisms include:
Bypass Signaling: Activation of alternative Receptor Tyrosine Kinases (RTKs) can circumvent SHP2 inhibition and reactivate downstream signaling. For instance, amplification of MET or HER2 (ERBB2) has been observed as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), and TNO155 is expected to overcome this.[6][7]
Secondary Mutations: The acquisition of new mutations in the target protein or other downstream effectors can confer resistance. For example, in the context of EGFR-mutant non-small cell lung cancer (NSCLC), secondary EGFR mutations like T790M and C797S can arise.[6]
RAS-MAPK Pathway Alterations: Additional alterations within the RAS-MAPK pathway can lead to resistance. This has been observed in lorlatinib-resistant neuroblastoma cells, which can be re-sensitized by combining lorlatinib (B560019) with TNO155.[1][2][8]
Feedback Reactivation: In some cancers, such as BRAF V600E-mutant colorectal cancer, intrinsic resistance to BRAF and MEK inhibitors is driven by EGFR-mediated feedback reactivation of the MAPK pathway. TNO155 can help overcome this by blocking this feedback loop.[6][7]
Q2: How can I experimentally confirm the mechanism of resistance in my resistant cell lines?
A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:
Phospho-proteomics Analysis: Use techniques like mass spectrometry to identify changes in protein phosphorylation, particularly of key signaling nodes like ERK, MEK, AKT, and various RTKs.[3] This can reveal pathway reactivation.
Western Blotting: A more targeted approach to confirm the findings from proteomics. Probe for phosphorylated and total levels of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, ERK, p-AKT, AKT, p-MET, MET).[9]
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify potential secondary mutations in genes like EGFR, KRAS, BRAF, or other components of the signaling network.[2]
Cell Viability Assays: Test the sensitivity of your resistant cells to a panel of inhibitors targeting alternative pathways (e.g., MET inhibitors, FGFR inhibitors) to identify potential bypass tracks.
Q3: What are the potential strategies to overcome acquired resistance to a TNO155 combination therapy?
A3: The primary strategy to overcome acquired resistance is to add another targeted agent to the combination therapy based on the identified resistance mechanism.
For MAPK Pathway Reactivation: Consider adding a MEK inhibitor (e.g., trametinib) to the TNO155 combination.[6]
For RTK Bypass Signaling: If a specific RTK like MET is upregulated, the addition of a MET inhibitor can restore sensitivity.
For Cell Cycle Dysregulation: In cases where resistance is associated with cell cycle progression, combining TNO155 with a CDK4/6 inhibitor (e.g., ribociclib) has shown promise in preclinical models.[6][10][11]
In ALK-driven Neuroblastoma: For resistance to ALK inhibitors, combining them with TNO155 can re-sensitize cells to the ALK inhibitor.[1][2][3][5][8]
Troubleshooting Guides
Issue 1: Decreased efficacy of TNO155 + EGFR inhibitor (e.g., Nazartinib, Osimertinib) in EGFR-mutant NSCLC cells.
Potential Cause
Troubleshooting Steps
Expected Outcome
Secondary EGFR mutations (T790M/C797S)
1. Sequence the EGFR gene in resistant cells.[6] 2. Test the sensitivity of resistant cells to third-generation EGFR inhibitors.
Identification of specific resistance mutations.
MET Amplification
1. Perform FISH or qPCR to assess MET gene copy number. 2. Analyze MET protein expression and phosphorylation by Western blot.[6] 3. Treat resistant cells with a combination of TNO155, the EGFR inhibitor, and a MET inhibitor.
Confirmation of MET-driven resistance and restoration of sensitivity with the triple combination.
MAPK Pathway Reactivation
1. Assess p-ERK and p-MEK levels by Western blot. 2. Add a MEK inhibitor to the TNO155 + EGFR inhibitor combination.[6]
Sustained ERK inhibition and restored anti-proliferative effect.
Issue 2: Acquired resistance to TNO155 + ALK inhibitor (e.g., Lorlatinib) in ALK-mutant neuroblastoma cells.
Potential Cause
Troubleshooting Steps
Expected Outcome
Aberrant RAS-MAPK Signaling
1. Perform RAS-GTP pulldown assays to measure active RAS levels.[2] 2. Analyze p-ERK and p-MEK levels by Western blot.[1][8] 3. Increase the concentration of TNO155 or combine with a MEK inhibitor.
Confirmation of MAPK pathway hyperactivation and restoration of sensitivity to the ALK inhibitor.
Additional Genetic Alterations
1. Perform whole-genome or whole-exome sequencing of resistant clones.[2]
Identification of novel mutations that may confer resistance.
Data Presentation
Table 1: Efficacy of TNO155 in Overcoming Acquired Resistance to EGFR Inhibitors
Navigating Unexpected TNO155 Pharmacodynamic Data: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected pharmacodynamic (PD) data when working with TNO155, a potent and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting unexpected pharmacodynamic (PD) data when working with TNO155, a potent and selective allosteric inhibitor of SHP2. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation frameworks to address common challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacodynamic effect of TNO155 on the MAPK signaling pathway?
A1: TNO155 is an allosteric inhibitor of SHP2, a key upstream regulator of the RAS-MAPK signaling cascade.[1][2] Therefore, the primary expected pharmacodynamic effect of TNO155 is the suppression of this pathway. This is typically measured by a decrease in the phosphorylation of ERK (p-ERK) and a reduction in the expression of DUSP6, a downstream target gene of the ERK pathway that acts as a negative feedback regulator.[3][4][5]
Q2: We observed an initial decrease in p-ERK levels after TNO155 treatment, but the signal "rebounds" at later time points, sometimes even exceeding baseline levels. Is this expected?
A2: Yes, this phenomenon, known as "p-ERK rebound" or "adaptive resistance," is a well-documented response to inhibitors of the MAPK pathway.[6][7][8] It is often mediated by the relief of negative feedback loops, leading to the reactivation of upstream components of the pathway, such as receptor tyrosine kinases (RTKs).[6][7] While TNO155 is intended to block this signaling, the complex interplay of cellular signaling pathways can still lead to a resurgence of p-ERK. The kinetics of this rebound can vary significantly between different cell lines and experimental conditions.
Q3: We are seeing a significant reduction in DUSP6 mRNA levels, but the p-ERK rebound is already occurring. How should we interpret this discordant data?
A3: This is a plausible scenario and highlights the different kinetics of transcriptional and post-translational events. DUSP6 is a direct transcriptional target of the ERK pathway, so its mRNA levels can serve as a robust biomarker of pathway inhibition.[3][5] However, p-ERK levels can rebound more rapidly due to the dynamic nature of kinase signaling and feedback mechanisms.[6][7] Therefore, at a time point where DUSP6 mRNA is still suppressed, the p-ERK signal may already be recovering. It is crucial to perform time-course experiments to capture the full dynamics of both markers.
Q4: Our in vitro IC50 for TNO155 is much higher than the reported biochemical IC50. What could be the reason?
A4: Discrepancies between biochemical and cellular IC50 values are common. Several factors can contribute to this, including cell permeability of the compound, the presence of efflux pumps, and the specific cellular context.[9] In cell lines with downstream mutations in the MAPK pathway (e.g., BRAF V600E), SHP2 inhibition may have a less pronounced effect on cell proliferation, leading to a higher apparent IC50.[9]
Q5: Are there any known off-target effects of TNO155 that could confound our results?
A5: TNO155 is a highly selective allosteric inhibitor of SHP2.[2] However, like any small molecule inhibitor, the potential for off-target effects should be considered. Some allosteric SHP2 inhibitors have been reported to have off-target effects on autophagy in a SHP2-independent manner.[9] To confirm that the observed effects are on-target, consider performing rescue experiments with a drug-resistant SHP2 mutant or using siRNA/shRNA to knock down SHP2 and observe if the phenotype is recapitulated.[9]
Troubleshooting Guides
Interpreting Unexpected p-ERK Western Blot Data
Observation
Potential Cause(s)
Recommended Action(s)
No p-ERK suppression at any time point
1. Cell line is not dependent on SHP2 signaling (e.g., has a downstream mutation like BRAF or MEK).2. Insufficient drug concentration or incubation time.3. Technical issues with the western blot.
1. Confirm the genetic background of your cell line.2. Perform a dose-response and time-course experiment.3. Refer to the detailed p-ERK western blot protocol and troubleshooting section below.
p-ERK rebound is observed very early
1. The specific cell line has a rapid feedback mechanism.2. The concentration of TNO155 is suboptimal.
1. Perform a more detailed time-course experiment with earlier time points (e.g., 0.5, 1, 2, 4 hours).2. Test a higher concentration of TNO155.
High variability in p-ERK levels between replicates
1. Inconsistent cell culture conditions (e.g., cell density, serum concentration).2. Technical variability in sample preparation or western blotting.
1. Standardize cell culture and treatment conditions.2. Ensure consistent protein loading and refer to the western blot troubleshooting guide.
Interpreting Unexpected DUSP6 qPCR Data
Observation
Potential Cause(s)
Recommended Action(s)
No significant decrease in DUSP6 mRNA
1. The cell line does not express DUSP6 or its expression is not regulated by the MAPK pathway in that context.2. Insufficient drug concentration or treatment duration.
1. Check baseline DUSP6 expression in your cell line. Confirm MAPK-dependent regulation with a known MEK inhibitor.2. Perform a dose-response and time-course experiment.
High variability in DUSP6 mRNA levels
1. RNA degradation.2. Inefficient reverse transcription or qPCR amplification.
1. Use an RNA stabilization solution and assess RNA integrity.2. Optimize reverse transcription and qPCR protocols. Use a reference gene for normalization.
DUSP6 levels decrease but cell proliferation is unaffected
1. The cell line's proliferation is not primarily driven by the MAPK pathway.2. The degree of pathway inhibition is insufficient to impact proliferation.
1. Investigate the role of other signaling pathways (e.g., PI3K/AKT) in your cell line.2. Combine TNO155 with an inhibitor of a parallel survival pathway.
Seed cells (e.g., KYSE520, a cell line known to be sensitive to SHP2 inhibition) in 6-well plates and allow them to adhere and reach 70-80% confluency.
Serum-starve cells for 4-6 hours prior to treatment, if necessary, to reduce baseline p-ERK levels.
Treat cells with a dose range of TNO155 (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 1, 4, 8, 24 hours).
2. Cell Lysis:
Wash cells once with ice-cold PBS.
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Cell Signaling Technology #4370) overnight at 4°C.
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Strip the membrane and re-probe with a primary antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695) for normalization.
Protocol 2: qPCR for DUSP6 mRNA Expression
1. Cell Culture and Treatment:
Follow the same cell culture and treatment procedure as for the western blot protocol.
2. RNA Extraction and cDNA Synthesis:
Lyse cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
Assess RNA quality and quantity.
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. qPCR:
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for DUSP6 and a reference gene (e.g., GAPDH, ACTB).
A Comparative Efficacy Analysis of SHP2 Inhibitors: TNO155 vs. RMC-4630
For Researchers, Scientists, and Drug Development Professionals The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node and a compe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node and a compelling therapeutic target in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation has paved the way for novel cancer therapies. This guide presents a detailed comparison of two prominent clinical-stage SHP2 inhibitors, TNO155 (Batoprotafib) and RMC-4630 (Vociprotafib), focusing on their efficacy, supported by preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
Both TNO155 and RMC-4630 are orally bioavailable, selective, and potent allosteric inhibitors of SHP2.[1][2] They bind to a pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation. This mechanism prevents SHP2 from interacting with its upstream activators and downstream substrates, thereby inhibiting the RAS-RAF-MEK-ERK signaling cascade.[1][2] This pathway is crucial for tumor cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for TNO155 and RMC-4630 from biochemical, cellular, and clinical studies.
Table 1: Preclinical Efficacy - Biochemical and Cellular Assays
Potent inhibitor (specific IC50 not reported in comparative assays)[2]
Not directly reported for KYSE-520 cells
Not directly reported for KYSE-520 cells
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency. Data for RMC-4630 in directly comparable assays was not publicly available.
Table 2: Clinical Efficacy - Monotherapy in Advanced Solid Tumors
+ JDQ433 (NCT04699188): Showed antitumor activity in patients with KRAS G12C-mutated solid tumors, including NSCLC, irrespective of prior KRAS G12C inhibitor treatment.
+ Sotorasib (NCT04185883): Objective Response Rate (ORR) of 27% in pretreated and 50% in KRAS G12C inhibitor-naïve NSCLC patients.
With PD-1 Inhibitor
+ Spartalizumab (NCT04000529): Disease Control Rate (DCR) of 26.3% across all doses in patients with advanced solid tumors.[6]
+ Pembrolizumab: Currently under evaluation.
With CDK4/6 Inhibitor
+ Ribociclib (NCT04000529): DCR of 13.0% across all dose levels in patients with advanced solid tumors.[6]
Not reported
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language for Graphviz.
SHP2 Signaling Pathway and Inhibition.
Experimental Workflow for SHP2 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results. The following sections describe the key experimental protocols used to evaluate the efficacy of SHP2 inhibitors like TNO155 and RMC-4630.
Biochemical SHP2 Phosphatase Activity Assay
This assay is designed to quantify the direct inhibitory effect of the compounds on the enzymatic activity of purified SHP2 protein.
Objective: To determine the IC50 value of the inhibitor against SHP2.
Materials:
Recombinant human SHP2 protein.
Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
Test compounds (TNO155, RMC-4630) dissolved in DMSO.
384-well assay plates.
Procedure:
A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
The purified SHP2 enzyme is added to the wells of the assay plate containing the diluted compounds and incubated for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
The enzymatic reaction is initiated by adding the DiFMUP substrate.
The fluorescence signal, which is proportional to the phosphatase activity, is measured over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
The rate of the reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of the inhibitors to block the MAPK signaling pathway within a cellular context by quantifying the levels of phosphorylated ERK.
Objective: To determine the cellular potency (IC50) of the inhibitors in a SHP2-dependent cancer cell line.
Materials:
SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal squamous carcinoma cells).
Cell culture medium and supplements.
Test compounds (TNO155, RMC-4630) dissolved in DMSO.
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Procedure (Western Blotting):
Cells are seeded in multi-well plates and allowed to adhere overnight.
The cells are then treated with a serial dilution of the test compounds for a specific duration (e.g., 2 hours).
Following treatment, the cells are washed with cold PBS and lysed.
The protein concentration of the lysates is determined using a BCA assay.
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is blocked and then incubated with the primary antibody against p-ERK.
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
The membrane is stripped and re-probed for total ERK as a loading control.
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 values are determined from the dose-response curves.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the SHP2 inhibitors in a living organism.[7]
Objective: To assess the in vivo anti-tumor activity of the inhibitors as monotherapy or in combination.
Materials:
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
Human cancer cell line (e.g., NCI-H358 for KRAS-mutant NSCLC).
Matrigel.
Test compounds formulated for oral gavage.
Calipers for tumor measurement.
Procedure:
Human cancer cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of the mice.[7]
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Mice are randomized into treatment groups (vehicle control, TNO155, RMC-4630, or combination therapy).
The compounds are administered orally according to a predetermined dosing schedule (e.g., once or twice daily).[8]
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
The study is terminated when tumors in the control group reach a specified size.
The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).
Conclusion
Both TNO155 and RMC-4630 are promising allosteric SHP2 inhibitors with demonstrated preclinical and clinical activity. TNO155 has shown favorable pharmacokinetics and safety, with stable disease being the most common response in monotherapy trials.[4] RMC-4630 has also shown a manageable safety profile and has achieved objective responses in some patients as a monotherapy.[5] The true potential of both agents appears to be in combination therapies, particularly with inhibitors of the RAS-MAPK pathway, where they can overcome adaptive resistance mechanisms. The choice between these inhibitors for future research and clinical development may depend on the specific cancer type, the combination partner, and the evolving safety and efficacy profiles from ongoing clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel SHP2 inhibitors.
A Tale of Two SHP2 Inhibitors: A Head-to-Head Comparison of TNO155 and JAB-3068
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the non-receptor protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a compelling th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the non-receptor protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a compelling therapeutic target. Encoded by the PTPN11 gene, SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-mitogen-activated protein kinase (MAPK) pathway, a cascade frequently hyperactivated in various cancers, driving cell proliferation and survival.[1] This guide provides a head-to-head comparison of two allosteric SHP2 inhibitors, TNO155 and JAB-3068, summarizing their performance based on available experimental data. A crucial aspect of this comparison is the discontinuation of JAB-3068's development in favor of a second-generation inhibitor, a decision that shapes the available data landscape.[2][3]
Mechanism of Action: A Shared Approach to Silencing a Key Oncogenic Node
Both TNO155 and JAB-3068 are orally bioavailable, allosteric inhibitors of SHP2.[1][4] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a remote pocket on the enzyme. This binding event induces a conformational change that locks SHP2 in an inactive state, preventing it from dephosphorylating its substrates and subsequently blocking downstream signaling through the RAS-MAPK pathway.[1] This shared mechanism of action underscores the therapeutic strategy of targeting SHP2 to impede the proliferation of cancer cells dependent on this signaling cascade.[1]
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for TNO155 and JAB-3068, highlighting key parameters of their preclinical profiles. It is important to note the limited availability of comprehensive preclinical data for JAB-3068, a consequence of its discontinued (B1498344) development.[2]
Pharmacokinetic data for JAB-3068 is not extensively available in the public domain.
Table 3: In Vivo Efficacy of JAB-3068
Model
Dose
Tumor Growth Inhibition (TGI)
KYSE-520 xenograft
1.0 mg/kg QD
95%
Detailed in vivo efficacy data for TNO155 from comparable single-agent preclinical studies is not as readily available in the public domain.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of allosteric inhibitors like TNO155 and JAB-3068.
Caption: SHP2 signaling pathway and the point of intervention for allosteric inhibitors.
Experimental Protocols
Detailed experimental protocols for TNO155 and JAB-3068 are proprietary. However, the following descriptions are based on standard methodologies for characterizing SHP2 inhibitors.
Objective: To determine the in vitro potency of the inhibitor against purified SHP2 enzyme.
Methodology:
Enzyme and Substrate: Recombinant human SHP2 protein and a fluorogenic phosphopeptide substrate (e.g., DiFMUP) are used.
Inhibitor Preparation: The inhibitor is serially diluted in DMSO to create a concentration gradient.
Assay Procedure: The SHP2 enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.
Data Acquisition: The dephosphorylation of the substrate by SHP2 results in a fluorescent signal, which is measured over time using a plate reader.
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition at each inhibitor concentration is determined relative to a vehicle control (DMSO). The IC50 value is then calculated by fitting the data to a dose-response curve.
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
Cell Seeding: Cancer cell lines known to be dependent on the MAPK pathway (e.g., KYSE-520) are seeded in 96-well plates and allowed to adhere.
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor or a vehicle control.
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
Viability Assessment: A reagent such as MTS or MTT is added to the wells. Metabolically active cells convert the reagent into a colored formazan (B1609692) product.
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the vehicle-treated cells. The IC50 value, representing the concentration of the inhibitor that reduces cell proliferation by 50%, is then determined.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To confirm the mechanism of action by measuring the inhibition of a key downstream effector in the MAPK pathway.
Methodology:
Cell Treatment: Cancer cells are treated with various concentrations of the SHP2 inhibitor for a defined period.
Protein Extraction: The cells are lysed to extract total protein.
Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading for each sample.
Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme that facilitates detection.
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to the level of total ERK to determine the extent of pathway inhibition.
Clinical Development and Future Outlook
The clinical development trajectories of TNO155 and JAB-3068 provide a clear point of differentiation.
TNO155 is actively being investigated in multiple clinical trials. A first-in-human Phase I study (NCT03114319) has been conducted to evaluate its safety and tolerability in patients with advanced solid tumors.[5] Furthermore, TNO155 is being explored in combination with other targeted therapies, such as KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors, in various Phase Ib/II studies (e.g., NCT04000529).[6][7] The rationale for these combinations is based on preclinical data suggesting that SHP2 inhibition can enhance the anti-tumor activity of other agents and overcome resistance mechanisms.[8]
JAB-3068 entered Phase 1/2a clinical trials (NCT03565003) to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[2] However, in August 2023, Jacobio Pharmaceuticals announced the discontinuation of JAB-3068's development.[1] This decision was based on the superior efficacy and safety profile of their second-generation SHP2 inhibitor, JAB-3312.[3] While JAB-3068 served as a pioneering effort in the development of allosteric SHP2 inhibitors, the focus has now shifted to next-generation molecules with potentially improved therapeutic windows.[2]
The following diagram provides a simplified comparison of the clinical development paths.
Caption: Comparative clinical development timelines of TNO155 and JAB-3068.
Conclusion
Both TNO155 and JAB-3068 are potent allosteric inhibitors of SHP2 that have demonstrated preclinical activity. However, their development paths have diverged significantly. TNO155 is advancing in clinical trials, particularly in combination with other targeted agents, and holds promise for enhancing anti-tumor responses and overcoming resistance. In contrast, the development of JAB-3068 has been discontinued due to the emergence of a superior next-generation inhibitor from the same company. This highlights the rapid pace of innovation in the field of SHP2-targeted therapy. For researchers and drug development professionals, the story of TNO155 and JAB-3068 underscores the importance of continuous optimization in the quest for more effective and safer cancer therapeutics. While JAB-3068 may not have reached the market, the knowledge gained from its development has undoubtedly paved the way for improved SHP2 inhibitors that may one day benefit patients.
Validating the Synergistic Effect of TNO155 and Adagrasib: A Comparative Guide
This guide provides a comprehensive analysis of the synergistic anti-tumor activity of TNO155, a selective SHP2 inhibitor, in combination with adagrasib, a potent KRAS G12C inhibitor. By targeting complementary nodes in...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive analysis of the synergistic anti-tumor activity of TNO155, a selective SHP2 inhibitor, in combination with adagrasib, a potent KRAS G12C inhibitor. By targeting complementary nodes in the RAS/MAPK signaling pathway, this combination therapy aims to enhance therapeutic efficacy and overcome adaptive resistance mechanisms observed with KRAS G12C inhibitor monotherapy. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical validation of this combination.
Mechanism of Action and Rationale for Combination
Adagrasib is a covalent inhibitor that irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2][3][4] This directly inhibits downstream signaling through the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[2] However, cancer cells can develop adaptive resistance to KRAS G12C inhibition, often through feedback reactivation of the RAS/MAPK pathway mediated by upstream signaling from receptor tyrosine kinases (RTKs).[3][5]
This is where TNO155 comes into play. TNO155 is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of RTKs.[5][6][7] By inhibiting SHP2, TNO155 prevents the dephosphorylation of key signaling molecules, thereby blocking the reactivation of the RAS/MAPK cascade.[5][6] The combination of TNO155 and adagrasib is therefore hypothesized to provide a more profound and durable inhibition of oncogenic signaling, leading to a synergistic anti-tumor effect.[3][5]
Preclinical and Clinical Evidence
Preclinical studies in various cancer models have demonstrated the enhanced anti-tumor activity of combining a SHP2 inhibitor with a KRAS G12C inhibitor compared to either agent alone.[3][4][8][9] This synergy has been observed in both in vitro cell-based assays and in vivo tumor xenograft models.[8][9]
The primary clinical investigation of this combination is the KRYSTAL-2 trial (NCT04330664), a Phase 1/2 study evaluating the safety and efficacy of TNO155 in combination with adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.[5][8][10][11][12] While the trial was terminated before the commencement of Phase 2, the Phase 1 dose-escalation portion was completed.[10][11] A case study from this trial reported a 60% reduction in tumor volume in a heavily pre-treated non-small cell lung cancer (NSCLC) patient.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies to allow for a comparison of monotherapy and combination therapy.
Table 1: In Vitro Efficacy of TNO155 and Adagrasib
Compound/Combination
Cell Line
Assay Type
Metric
Value
TNO155
KYSE520
pERK Assay
IC50
0.008 µM
TNO155
KYSE520
Cell Proliferation
IC50
0.100 µM
Adagrasib
Various
Not Specified
IC50
Data not available
TNO155 + Adagrasib
Various
Not Specified
Synergy
Data not available
Table 2: Clinical Efficacy of Adagrasib Monotherapy in KRAS G12C-Mutated NSCLC (KRYSTAL-1 Trial)
Efficacy Endpoint
Value
Objective Response Rate (ORR)
42.9%
Disease Control Rate (DCR)
80%
Median Progression-Free Survival (mPFS)
6.5 months
Median Overall Survival (mOS)
12.6 months
Table 3: Clinical Efficacy of Adagrasib in Combination with Cetuximab in KRAS G12C-Mutated Colorectal Cancer (KRYSTAL-1 Trial)
Efficacy Endpoint
Adagrasib Monotherapy
Adagrasib + Cetuximab
Objective Response Rate (ORR)
19%
46%
Disease Control Rate (DCR)
86%
100%
Median Progression-Free Survival (mPFS)
5.6 months
6.9 months
Median Duration of Response (mDOR)
4.3 months
7.6 months
This table is provided as a reference for an alternative adagrasib combination strategy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to evaluate the synergy between TNO155 and adagrasib.
Cell Viability and Synergy Assays
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of TNO155 and adagrasib, both alone and in combination, for 72-120 hours.
Viability Assessment: Cell viability is measured using assays such as PrestoBlue or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blotting for Signaling Pathway Analysis
Cell Lysis: Cells treated with TNO155, adagrasib, or the combination for various time points are lysed to extract total protein.
Protein Quantification: Protein concentration is determined using a BCA assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and cleaved PARP) and a loading control (e.g., β-actin).
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
In Vivo Tumor Xenograft Studies
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with KRAS G12C mutant tumor cells.
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, TNO155 alone, adagrasib alone, and the combination of TNO155 and adagrasib. Drugs are administered orally at predetermined doses and schedules.
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis of target engagement and downstream signaling by western blotting or immunohistochemistry.
Visualizing the Molecular and Experimental Landscape
To better illustrate the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: TNO155 and adagrasib signaling pathway inhibition.
Caption: Preclinical experimental workflow for combination therapy.
TNO155 Combination Therapy Outperforms Monotherapy in Preclinical NSCLC Models
Comprehensive analyses of preclinical non-small cell lung cancer (NSCLC) models reveal that combination therapies involving the SHP2 inhibitor TNO155 demonstrate superior anti-tumor efficacy compared to TNO155 monotherap...
Author: BenchChem Technical Support Team. Date: December 2025
Comprehensive analyses of preclinical non-small cell lung cancer (NSCLC) models reveal that combination therapies involving the SHP2 inhibitor TNO155 demonstrate superior anti-tumor efficacy compared to TNO155 monotherapy. These findings position TNO155 as a promising component of multi-drug regimens for various NSCLC subtypes, particularly those driven by receptor tyrosine kinase (RTK) signaling pathways.
TNO155 is a selective, orally administered, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1] While initial clinical studies have indicated that TNO155 as a single agent has limited efficacy in advanced solid tumors, its true potential appears to lie in synergistic combinations with other targeted therapies.[2][3] Preclinical evidence strongly supports the rationale of combining TNO155 with various agents to overcome adaptive resistance and enhance therapeutic response in NSCLC.
Efficacy of TNO155 in Combination with Targeted Therapies
Extensive preclinical research has explored the efficacy of TNO155 in combination with inhibitors targeting key oncogenic drivers in NSCLC, including EGFR and KRAS G12C, as well as with cell cycle and immunotherapy agents.
TNO155 and EGFR Inhibitors in EGFR-Mutant NSCLC
In EGFR-mutant NSCLC models, the combination of TNO155 with the EGFR inhibitor nazartinib (B611988) has shown significant benefit.[4][5] This combination leads to sustained inhibition of the downstream effector ERK, a key component of the MAPK pathway.[4][6] The synergy between TNO155 and nazartinib was observed in multiple nazartinib-sensitive cell lines, including those that were insensitive to TNO155 alone, suggesting that TNO155 can potentiate the effects of EGFR inhibition and potentially delay or overcome resistance.[7]
TNO155 and KRAS G12C Inhibitors in KRAS G12C-Mutant NSCLC
For NSCLC tumors harboring the KRAS G12C mutation, combining TNO155 with a KRAS G12C inhibitor like JDQ433 or adagrasib has demonstrated enhanced anti-tumor activity.[2][8] KRAS G12C inhibitors are most effective when KRAS is in its inactive, GDP-bound state. TNO155, by inhibiting SHP2, reduces the loading of GTP onto KRAS, thereby increasing the proportion of KRAS in the inactive state and enhancing the efficacy of the KRAS G12C inhibitor.[7] Furthermore, SHP2 inhibition with TNO155 can suppress the feedback reactivation of wild-type RAS isoforms that can occur in response to KRAS G12C inhibition.[4]
Clinical data from the KontRASt-01 trial provided preliminary evidence of the combination's efficacy in patients with KRAS G12C-mutated solid tumors, including NSCLC. In a cohort of NSCLC patients previously treated with a KRAS G12C inhibitor, the combination of TNO155 and JDQ433 resulted in an objective response rate (ORR) of 33.3% and a disease control rate (DCR) of 66.7%.[8]
TNO155 and CDK4/6 Inhibitors
The combination of TNO155 with the CDK4/6 inhibitor ribociclib (B560063) has also shown promising results in a broad range of lung cancer patient-derived xenografts (PDXs), including those with KRAS mutations.[4][7] Interestingly, in NSCLC models, this combination appeared to be more effective in KRAS wild-type tumors compared to KRAS-mutant ones.[7]
TNO155 and Anti-PD-1 Immunotherapy
TNO155 has also been investigated in combination with anti-PD-1 antibodies like spartalizumab.[9][10] SHP2 is involved in regulating PD-1 signaling, which is a critical immune checkpoint. By inhibiting SHP2, TNO155 may enhance anti-tumor immunity, providing a rationale for its combination with immune checkpoint inhibitors.
Quantitative Data Summary
Combination Partner
Cancer Model
Efficacy Endpoint
Result
JDQ433 (KRAS G12C Inhibitor)
KRAS G12C-mutant NSCLC (previously treated with KRAS G12C inhibitor)
Greater response in KRAS wild-type vs. KRAS-mutant (-21% vs. -8% average)[7]
Signaling Pathway Diagrams
The synergistic effects of TNO155 in combination therapies can be attributed to its role in modulating key signaling pathways.
Caption: TNO155 and EGFR inhibitor (Nazartinib) signaling pathway.
Caption: TNO155 and KRAS G12C inhibitor (JDQ433) mechanism.
Experimental Protocols
The preclinical evaluations of TNO155 combination therapies involved standard in vitro and in vivo methodologies.
In Vitro Proliferation Assays
Cell viability and proliferation were assessed using assays such as CellTiter-Glo. NSCLC cell lines were seeded in multi-well plates and treated with TNO155, the combination partner, or the combination of both at various concentrations. After a defined incubation period (e.g., 3-5 days), cell viability was measured, and synergy scores were calculated to determine if the combination effect was synergistic, additive, or antagonistic.[5]
In Vivo Tumor Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models were utilized for in vivo efficacy studies.[4][7] Tumors were implanted subcutaneously in immunocompromised mice. Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, TNO155 monotherapy, combination partner monotherapy, and TNO155 combination therapy. Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, tumors were often harvested for pharmacodynamic analyses, such as immunoblotting, to assess the on-target effects of the drugs.
Immunoblotting
To investigate the effects of TNO155 and its combination partners on intracellular signaling pathways, immunoblotting was performed on cell lysates or tumor homogenates.[5] Proteins of interest, such as phosphorylated ERK (p-ERK), total ERK, and other components of the MAPK pathway, were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to visualize changes in protein expression and phosphorylation levels.
Caption: General experimental workflow for preclinical evaluation.
TNO155 in Combination: A Comparative Guide to Overcoming Targeted Therapy Resistance
For Researchers, Scientists, and Drug Development Professionals The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. TNO155, a potent and selective allosteric inhibitor of SH...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies remains a critical challenge in oncology. TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), has shown significant promise in overcoming resistance to various targeted agents. This guide provides a comparative analysis of preclinical studies investigating TNO155 in combination with other targeted therapies, supported by experimental data and detailed methodologies.
Introduction to TNO155 and SHP2 Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in cancer.[1][2][3] By stabilizing SHP2 in an inactive conformation, TNO155 prevents its activation and subsequent downstream signaling, thereby inhibiting cancer cell proliferation and survival.[4][5][6] This mechanism of action makes TNO155 an attractive candidate for combination therapies aimed at overcoming resistance driven by the reactivation of the MAPK pathway.
Cross-Resistance Studies: TNO155 in Combination with Targeted Therapies
Preclinical studies have demonstrated the potential of TNO155 to overcome resistance to several classes of targeted therapies by preventing the feedback reactivation of the MAPK pathway.
TNO155 with EGFR Inhibitors
Resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) often involves the acquisition of secondary mutations or the activation of bypass signaling pathways.[7] Studies have shown that TNO155 can overcome resistance to EGFR inhibitors like erlotinib (B232) and nazartinib.[7][8]
Table 1: In Vitro Efficacy of TNO155 in Combination with EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines
In BRAF-mutant colorectal cancer, intrinsic resistance to BRAF and MEK inhibitors is often mediated by EGFR-driven feedback reactivation of the MAPK pathway.[7] TNO155 has been shown to synergize with BRAF and MEK inhibitors, such as dabrafenib (B601069) and trametinib, by blocking this feedback loop.[7]
Table 2: In Vivo Efficacy of TNO155 in Combination with BRAF/MEK Inhibitors in a BRAF V600E Colorectal Cancer Xenograft Model (HT-29)
Inhibitors targeting the KRAS G12C mutation have shown clinical activity, but resistance can emerge through feedback reactivation of wild-type RAS isoforms.[8][9] TNO155 effectively blocks this feedback activation and enhances the efficacy of KRAS G12C inhibitors like adagrasib.[8][10]
Table 3: In Vitro Efficacy of TNO155 in Combination with a KRAS G12C Inhibitor (Cpd 12a) in KRAS G12C-Mutant Cancer Cell Lines
In neuroblastoma, resistance to ALK tyrosine kinase inhibitors (TKIs) can be driven by MAPK pathway hyperactivation.[11][12] TNO155 has demonstrated the ability to overcome resistance to the ALK inhibitor lorlatinib (B560019) in preclinical models of neuroblastoma.[11][13][14]
Table 4: In Vivo Efficacy of TNO155 in Combination with Lorlatinib in a Lorlatinib-Resistant Neuroblastoma Xenograft Model
The following diagrams illustrate the key signaling pathways involved and a general workflow for the cross-resistance studies.
Caption: SHP2 signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for cross-resistance studies.
Experimental Protocols
Cell Viability/Proliferation Assay
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
Drug Treatment: Cells are treated with serial dilutions of TNO155, the other targeted therapy, or the combination of both for 72 hours.
Viability Assessment: Cell viability is assessed using a reagent such as AlamarBlue.[2] The fluorescence is measured using a microplate reader.
Data Analysis: IC50 values are calculated by fitting the dose-response curves using non-linear regression. Synergy is assessed using methods like the Bliss independence model or the Chou-Talalay method.
Immunoblotting
Cell Lysis: After drug treatment for the indicated times, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Protein concentration is determined using a BCA protein assay.
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-MEK, total MEK, SHP2) overnight at 4°C.
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Tumor Implantation: Athymic nude mice are subcutaneously injected with cancer cells. Tumors are allowed to grow to a palpable size.
Treatment Administration: Mice are randomized into treatment groups and treated with vehicle, TNO155, the other targeted therapy, or the combination via oral gavage at the specified doses and schedules.[11]
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA). Survival curves are analyzed using the Kaplan-Meier method.
Conclusion
The preclinical data strongly support the combination of TNO155 with various targeted therapies to overcome acquired and intrinsic resistance. By effectively suppressing the reactivation of the MAPK pathway, TNO155 demonstrates the potential to enhance the efficacy and durability of response to EGFR, BRAF/MEK, KRAS G12C, and ALK inhibitors. These findings provide a solid rationale for the ongoing and future clinical evaluation of TNO155-based combination therapies in patients with advanced cancers.
A Comparative Analysis of the Safety Profiles of TNO155 Combination Regimens
For Researchers, Scientists, and Drug Development Professionals TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), is currently under investigat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), is currently under investigation in various clinical trials as a promising anti-cancer agent. Its mechanism of action, which involves the modulation of the RAS-MAPK signaling pathway, makes it a prime candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-tumor activity.[1] This guide provides a comparative analysis of the safety profiles of different TNO155 combination regimens based on available clinical trial data, offering valuable insights for ongoing and future drug development efforts.
Overview of TNO155 Combination Therapies
Clinical investigations are actively exploring the safety and efficacy of TNO155 in combination with various other anti-cancer agents, including immunotherapy, CDK4/6 inhibitors, and KRAS G12C inhibitors. This guide focuses on the safety findings from key clinical trials involving TNO155 in combination with spartalizumab (an anti-PD-1 antibody), ribociclib (B560063) (a CDK4/6 inhibitor), and JDQ433 (a KRAS G12C inhibitor).
Quantitative Safety Data Summary
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials for different TNO155 combination regimens. The data is compiled from the NCT04000529 and NCT04699188 clinical trials. Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5]
Table 1: Safety Profile of TNO155 in Combination with Spartalizumab (NCT04000529)
Adverse Event
Any Grade (%)
Grade ≥3 (%)
All Adverse Events (AEs)
100.0
68.4
Treatment-Related AEs (TRAEs)
94.7
26.3
Increased Aspartate Aminotransferase (AST)
Most Common
-
Increased Alanine Aminotransferase (ALT)
Most Common
-
Increased Creatine Phosphokinase (CPK)
Most Common
-
Anemia
Most Common
-
Thrombocytopenia
Most Common
-
Increased N-terminal prohormone of brain natriuretic peptide
Table 2: Safety Profile of TNO155 in Combination with Ribociclib (NCT04000529)
Adverse Event
Any Grade (%)
Grade ≥3 (%)
Thrombocytopenia
Most Common
-
Increased Aspartate Aminotransferase (AST)
Most Common
-
Increased Creatine Phosphokinase (CPK)
Most Common
-
Anemia
Most Common
-
Increased Alanine Aminotransferase (ALT)
Most Common
-
Diarrhea
Most Common
-
Neutropenia
Most Common
-
Pyrexia
Most Common
-
Peripheral Edema
Most Common
-
Data based on 46 patients across all dose levels.
Table 3: Safety Profile of TNO155 in Combination with JDQ433 (KontRASt-01, NCT04699188)
Adverse Event
Any Grade (%)
Grade ≥3 (%)
Treatment-Related AEs (TRAEs)
88.0
36.0
Peripheral Edema
40.0
-
Neutropenia
30.0
14.0
Thrombocytopenia
28.0
8.0
Diarrhea
26.0
2.0
Anemia
24.0
8.0
Fatigue
18.0
-
Increased Blood Creatine Phosphokinase
16.0
2.0
Increased Aspartate Aminotransferase (AST)
14.0 (Grade 1/2)
-
Increased Alanine Aminotransferase (ALT)
10.0 (Grade 1/2)
2.0
Data from a pool of all observed patients in the trial.[7]
Experimental Protocols
The safety data presented above were collected from multicenter, open-label, phase Ib/II clinical trials. The primary objective of these studies was to characterize the safety and tolerability of the combination regimens and to determine the recommended dose for further studies.
General Methodology for Safety Assessment:
Patient Population: Adult patients with advanced solid tumors who have progressed on standard therapy.[8]
Treatment Cycles: Treatment was administered in cycles, typically 21 or 28 days, allowing for continuous monitoring of safety and tolerability.[8]
Adverse Event Monitoring: All patients were assessed for the incidence and severity of adverse events (AEs) and serious AEs at least once per treatment cycle. This included monitoring of laboratory values, vital signs, electrocardiograms, and cardiac biomarkers.[8]
Grading of Adverse Events: The severity of adverse events was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[2][3][4][5] The grades range from 1 (mild) to 5 (death related to AE).
Dose-Limiting Toxicities (DLTs): The incidence and nature of DLTs were assessed during the dose-escalation phase of the trials to determine the maximum tolerated dose (MTD). A DLT is generally defined as an adverse event considered related to the study drug that meets specific severity and duration criteria within the first treatment cycle.[8]
Dose Modifications: The protocol allowed for dose interruptions and reductions for patients who did not tolerate the specified dosing schedule, enabling them to continue treatment if possible.[8]
Specific Trial Designs:
NCT04000529 (TNO155 with Spartalizumab or Ribociclib): This was a Phase Ib, multicenter, open-label study with a dose-escalation part followed by a dose-expansion part. The study enrolled adult subjects with selected advanced solid tumors.[9]
NCT04699188 (KontRASt-01: TNO155 with JDQ433): This is a Phase Ib/II, open-label, multicenter, dose-escalation and dose-expansion trial of JDQ443 as monotherapy or in combination with TNO155 and/or tislelizumab in patients with advanced solid tumors harboring the KRAS G12C mutation.[10]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological mechanisms and the clinical trial process, the following diagrams have been generated using Graphviz (DOT language).
Caption: SHP2 signaling pathway and TNO155 mechanism of action.
Navigating the Safe Disposal of TNO155: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like TNO155 are paramount to ensuring a safe and compliant laboratory environ...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like TNO155 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of TNO155, a selective allosteric inhibitor of SHP2, thereby supporting laboratory safety and chemical handling best practices.
While TNO155 is shipped as a non-hazardous chemical for research purposes, it is prudent to handle it with the care afforded to all investigational new drugs, particularly those with antineoplastic potential.[1][2] Adherence to institutional and regulatory guidelines is critical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for TNO155. The SDS provides comprehensive information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols.
Standard safety precautions include:
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.
Spill Management: In the event of a spill, contain the material with an appropriate absorbent, and clean the area according to your institution's established procedures for non-hazardous chemical spills. Dispose of cleanup materials as hazardous waste.
Step-by-Step Disposal Procedures for TNO155
The disposal of TNO155 and associated materials should be approached by segregating waste into distinct streams: unused or bulk compound, trace-contaminated solids and liquids, and sharps.
1. Disposal of Unused or Expired TNO155 (Bulk Waste)
Any stock of TNO155 that is expired, unused, or no longer needed is considered bulk chemical waste and must be disposed of as hazardous waste.
Procedure:
Do not discard solid TNO155 or its solutions in the regular trash or down the drain.
Place the original vial or a securely sealed and compatible container holding the TNO155 waste into a designated hazardous waste container.[1]
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("TNO155" and its CAS number 1801765-04-7), and the approximate quantity.[3]
Store the labeled container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for incineration.[3][4]
2. Disposal of Trace-Contaminated Solid Waste
This category includes items such as gloves, bench paper, pipette tips, and empty vials that have come into contact with TNO155.
Procedure:
Collect all non-sharp, solid materials with trace contamination in a designated, leak-proof container lined with a chemically resistant bag.
This container should be clearly labeled for "Trace Chemical Waste" or as directed by your institutional EHS guidelines.
When the container is three-quarters full, seal it and arrange for its disposal through your EHS department, typically via incineration.
3. Disposal of Trace-Contaminated Liquid Waste
This stream includes solvents (like DMSO) used to rinse glassware that contained TNO155 solutions.
Procedure:
Collect all liquid waste containing traces of TNO155 in a sealable, chemically compatible container (e.g., a designated solvent waste container).
Label the container with the contents, including the solvent and "Trace TNO155."
Store the sealed container in a designated satellite accumulation area for collection by your EHS department.
4. Disposal of Contaminated Sharps
Needles and syringes used to handle TNO155 solutions require careful handling and disposal.
Procedure:
Immediately after use, place all contaminated sharps into a designated, puncture-resistant sharps container.
Do not recap, bend, or break needles.
Once the sharps container is full, seal it and arrange for its disposal through your institution's EHS department.
Summary of TNO155 Handling and Disposal
The following table provides a quick reference for the key handling and disposal parameters for TNO155 in a research setting.
Dispose of as hazardous chemical waste for incineration.[1]
Trace-Contaminated Solid Waste
Segregate into a labeled, sealed hazardous solid waste container.
Trace-Contaminated Liquid Waste
Collect in a labeled, sealed, and compatible hazardous liquid waste container.
Contaminated Sharps
Dispose of in a designated, puncture-resistant sharps container.
Primary Disposal Route
Through the institutional Environmental Health & Safety (EHS) department.[3][4]
TNO155 Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of TNO155.
Caption: Workflow for the proper segregation and disposal of TNO155 waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of TNO155, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and the compound's Safety Data Sheet for the most accurate and comprehensive information.
Essential Safety Precautions for Handling TNO155 IMMEDIATE ACTION REQUIRED: This document provides critical safety and operational guidance for all personnel handling the SHP2 inhibitor, TNO155. TNO155 is a potent, selec...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety Precautions for Handling TNO155
IMMEDIATE ACTION REQUIRED: This document provides critical safety and operational guidance for all personnel handling the SHP2 inhibitor, TNO155.
TNO155 is a potent, selective, and orally active allosteric inhibitor of wild-type SHP2.[1][2] While specific safety data sheets (SDS) for TNO155 are not publicly available, guidance for handling similar SHP2 inhibitors, such as Shp2-IN-9, provides a strong basis for safe operational procedures.[3] Adherence to these protocols is mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE)
All personnel must don the following PPE before handling TNO155. This equipment is designed to create a barrier against potential chemical exposure through inhalation, skin contact, or splashing.[4]
PPE Category
Item
Specification
Rationale
Hand Protection
Gloves
Nitrile gloves are preferred for their chemical resistance. For extended contact, double-gloving is recommended.
Safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended when there is a risk of splashing.
Protects eyes from accidental splashes or aerosolized particles.[3]
Body Protection
Lab Coat
A long-sleeved, impermeable lab coat should be worn.
Protects skin and personal clothing from contamination.[3]
Respiratory Protection
N95 Respirator
A properly fitted N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood or for large quantities.
Minimizes the risk of inhaling fine particles of the compound.[3]
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling TNO155 is crucial for laboratory safety. The following procedural steps provide guidance for each stage of the handling process.
Receiving and Storage
Upon receipt of TNO155, visually inspect the package for any signs of damage or leakage.[3] If the package is compromised, follow institutional spill procedures immediately. Log the date of receipt and the date the container is opened.
For storage, TNO155 as a solid powder should be kept in a dry, dark environment.[5] Recommended storage temperatures are as follows:
All weighing of powdered TNO155 must be conducted in a certified chemical fume hood or a balance enclosure to minimize inhalation exposure.[3] Use disposable weigh boats to prevent cross-contamination.[3] When preparing solutions, slowly add the solvent (e.g., DMSO) to the pre-weighed compound to avoid splashing.[3]
Disposal Plan
All waste contaminated with TNO155 must be treated as hazardous waste. This includes:
Weigh boats
Pipette tips
Gloves
Bench paper
Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[3]
Hazard Identification
While a specific hazard classification for TNO155 is not available, a similar SHP2 inhibitor, Shp2-IN-9, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is prudent to handle TNO155 with the same level of caution.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling TNO155 in a laboratory setting.